Dyngo-4a
Description
Properties
IUPAC Name |
3-hydroxy-N-[(E)-(2,4,5-trihydroxyphenyl)methylideneamino]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-14-8-17(24)16(23)7-12(14)9-19-20-18(25)13-5-10-3-1-2-4-11(10)6-15(13)22/h1-9,21-24H,(H,20,25)/b19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXHPUSKEWEOAP-DJKKODMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256493-34-1 | |
| Record name | 1256493-34-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cellular Target of Dyngo-4a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyngo-4a is a potent, cell-permeable small molecule inhibitor widely utilized in cell biology and neuroscience to probe the mechanisms of endocytosis. As an analog of the first-generation dynamin inhibitor, dynasore, this compound exhibits significantly improved potency and reduced cytotoxicity, making it a valuable tool for studying dynamin-dependent cellular processes. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.
The Primary Cellular Target: Dynamin
The principal cellular target of this compound is dynamin , a large GTPase that plays a critical role in membrane fission during endocytosis. Dynamin is essential for the scission of newly formed vesicles from the plasma membrane, a crucial step in processes such as clathrin-mediated endocytosis (CME) and synaptic vesicle recycling.[1] this compound exerts its inhibitory effects on multiple dynamin isoforms, including the brain-specific dynamin I (DynI) and the ubiquitously expressed dynamin II (DynII).[2][3]
Mechanism of Action
This compound functions by inhibiting the GTPase activity of dynamin.[4] This enzymatic activity is necessary for dynamin to constrict and sever the neck of nascent endocytic vesicles, thereby releasing them into the cytoplasm. By inhibiting this GTPase activity, this compound effectively stalls the endocytic process, leading to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach.[5][6]
Notably, this compound demonstrates a preference for inhibiting dynamin in its helical oligomerization state, which is associated with clathrin-mediated endocytosis, over the ring-like state.[4][7] This suggests a degree of conformational selectivity in its inhibitory action. It is important to note that this compound does not inhibit the basal GTPase activity of dynamin but rather the assembly-stimulated activity.[8][9]
Quantitative Data
The potency of this compound has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.
| Target/Process | Assay Conditions | IC50 Value | Reference |
| Dynamin I (brain-derived) | GTPase assay | 0.38 µM | [2][3][10] |
| Dynamin I (recombinant) | GTPase assay | 1.1 µM | [2][10] |
| Dynamin II (recombinant) | GTPase assay | 2.3 µM | [2][3][10] |
| Human Recombinant Dynamin I | Not specified | 400 nM | |
| Human Recombinant Dynamin II | Not specified | 200 nM | |
| Clathrin-Mediated Endocytosis | Transferrin uptake in U2OS cells | 5.7 µM | [4][7][10] |
| Synaptic Vesicle Endocytosis | FM1-43 uptake in synaptosomes | 26.8 µM | [11] |
| Botulinum Neurotoxin A uptake | Cultured hippocampal neurons | 16.0 ± 1.2 µM | [3][12] |
Signaling Pathway and Inhibition
The following diagram illustrates the role of dynamin in clathrin-mediated endocytosis and the point of inhibition by this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
Dyngo-4a: A Technical Guide to a Potent Dynamin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dyngo-4a is a potent, cell-permeable small molecule inhibitor of dynamin, a large GTPase essential for scission of nascent vesicles in endocytosis. As a second-generation compound developed from the dynasore scaffold, this compound offers significantly improved potency and reduced non-specific binding, making it a valuable tool for dissecting dynamin-dependent cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on cellular signaling pathways.
Introduction
Dynamins are a family of mechanochemical enzymes crucial for membrane fission events, most notably in clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis (SVE).[1] By oligomerizing at the neck of budding vesicles and hydrolyzing GTP, dynamin constricts and severs the membrane, releasing the vesicle into the cytoplasm.[2] Inhibition of dynamin function provides a powerful method to study these fundamental cellular processes and to investigate their roles in physiology and disease.
This compound emerged from a rational drug design effort to improve upon the first-generation dynamin inhibitor, dynasore.[1] It exhibits a significantly enhanced inhibitory profile against dynamin's GTPase activity and cellular endocytosis.[1][3] This guide serves as a comprehensive resource for researchers utilizing this compound in their experimental paradigms.
Mechanism of Action
This compound functions as a non-competitive inhibitor of dynamin's GTPase activity.[3][4] Its mechanism is distinct and more specific than its predecessor, dynasore.
-
Preferential Inhibition of Helical Oligomers: Dynamin can assemble into different oligomeric states, including helices and rings. Helical assembly around the neck of a budding vesicle is critical for membrane scission.[1] this compound demonstrates a strong preference for inhibiting the GTPase activity of dynamin in its helical conformation, which is associated with productive endocytosis.[1][3] It is significantly less potent against dynamin rings stimulated by SH3 domain-containing proteins like Grb2.[3][5] This suggests that this compound can discriminate between different functional states of dynamin.[1][3]
-
Allosteric Inhibition: this compound binds to an allosteric site on the GTPase domain of dynamin.[2] It does not interfere with the binding of dynamin's PH domain to lipids, nor does it inhibit the basal, unassembled GTPase activity of dynamin.[3][4] Instead, it specifically blocks the assembly-stimulated GTPase activity required for membrane fission.[4][6][7]
Below is a diagram illustrating the inhibitory action of this compound on clathrin-mediated endocytosis.
Chemical and Physical Properties
This compound is a synthetic compound with the following properties:
| Property | Value | Reference |
| Chemical Name | (E)-3-hydroxy-N'-(2,4,5-trihydroxybenzylidene)-2-naphthohydrazide | [8] |
| Molecular Formula | C₁₈H₁₄N₂O₅ | |
| Molecular Weight | 338.3 g/mol | |
| CAS Number | 1256493-34-1 | [8] |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers. | [9] |
Stock Solution Preparation: For cellular assays, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution.[9] This stock can then be diluted into the desired aqueous buffer or cell culture medium.[9] It is advised not to store the aqueous solution for more than one day.[9]
Quantitative Data: In Vitro and Cellular Potency
This compound is a potent inhibitor of both dynamin I (found predominantly in neurons) and the ubiquitously expressed dynamin II.[5][10] Its efficacy has been quantified across various assays, as summarized below.
Table 1: Inhibition of Dynamin GTPase Activity (IC₅₀)
| Dynamin Isoform/Source | Stimulus | Assay Condition | IC₅₀ (µM) | Reference |
| Dynamin I (Sheep Brain) | PS Liposomes | No Tween-80 | 0.38 | [5][10][11] |
| Dynamin I (Sheep Brain) | PS Liposomes | With Tween-80 | 4.9 | [5][11] |
| Dynamin I (Recombinant) | PS Liposomes | No Tween-80 | 1.1 | [5][10][11] |
| Dynamin I (Recombinant) | PS Liposomes | With Tween-80 | 30.0 | [5][11] |
| Dynamin I (Recombinant) | Microtubules | With Tween-80 | 3.3 | [3][5] |
| Dynamin I (Recombinant) | Grb2 (Rings) | No Tween-80 | 39.2 - 362 | [3][9] |
| Dynamin II (Recombinant) | PS Liposomes | No Tween-80 | 2.3 | [5][10][11] |
| Dynamin II (Recombinant) | PS Liposomes | With Tween-80 | 92.3 | [5] |
| Dynamin I (Human, Recombinant) | Not Specified | Not Specified | 0.4 | |
| Dynamin II (Human, Recombinant) | Not Specified | Not Specified | 0.2 |
Note: The presence of detergents like Tween-80 can affect the apparent potency of dynamin inhibitors.[1]
Table 2: Inhibition of Cellular Endocytosis (IC₅₀)
| Endocytic Process | Cargo/Assay | Cell Type/System | IC₅₀ (µM) | Reference |
| Clathrin-Mediated Endocytosis | Transferrin | Multiple cell types | 5.7 | [1][3][5][10] |
| Clathrin-Mediated Endocytosis | Transferrin | U2OS cells | 5.7 | [11] |
| Synaptic Vesicle Endocytosis | FM4-64 Uptake | Rat Brain Synaptosomes | 26.8 | [5][9] |
| Botulinum Toxin A (Hc) Uptake | Alexa Fluor 488-BoNT/A-Hc | Hippocampal Neurons | 16.0 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Dynamin GTPase Activity Assay (Malachite Green)
This assay measures the amount of inorganic phosphate released from GTP hydrolysis by dynamin.
Materials:
-
Purified dynamin I or II
-
GTPase buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)
-
GTP solution
-
Stimulating agents: Phosphatidylserine (PS) liposomes or taxol-stabilized microtubules
-
This compound stock solution in DMSO
-
Malachite green reagent
-
96-well microplate
Protocol:
-
Prepare serial dilutions of this compound in GTPase buffer.
-
In a 96-well plate, add the dynamin protein (e.g., 20-50 nM final concentration) to the buffer.
-
Add the stimulating agent (e.g., 10 µg/mL PS liposomes or microtubules).
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding GTP (e.g., 100 µM final concentration).
-
Incubate at 37°C for a set time (e.g., 30-90 minutes), ensuring the reaction stays in the linear range.
-
Stop the reaction by adding an EDTA solution.
-
Add the malachite green reagent to each well and incubate for 5-15 minutes at room temperature for color development.
-
Read the absorbance at ~620 nm using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Cellular Inhibition of Clathrin-Mediated Endocytosis (Transferrin Uptake)
This assay quantifies the inhibition of CME by measuring the uptake of fluorescently labeled transferrin (Tfn).
Materials:
-
Adherent cells (e.g., U2OS, HeLa, NIH3T3) cultured on coverslips or in imaging plates.[3][5]
-
Serum-free cell culture medium.
-
Fluorescently labeled Transferrin (e.g., Tfn-Alexa Fluor 594).
-
This compound stock solution in DMSO.
-
Fixative (e.g., 4% paraformaldehyde).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Protocol:
-
Seed cells and grow to 50-70% confluency.
-
Serum-starve the cells for 1-2 hours to upregulate transferrin receptor expression.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO control) in serum-free medium for 30 minutes at 37°C.[5][13]
-
Add fluorescently labeled Tfn to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
Place the plate on ice and wash the cells with ice-cold PBS to stop endocytosis.
-
Perform an acid wash (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) on ice to remove surface-bound Tfn.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips or image the plate directly.
-
Quantify the internalized fluorescence per cell using image analysis software.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Impact on Signaling Pathways
By inhibiting endocytosis, this compound can have significant downstream effects on cellular signaling pathways that are regulated by receptor internalization.
-
Receptor Tyrosine Kinases (RTKs): The internalization of activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a critical step in signal attenuation and modulation.[14][15][16] this compound has been shown to inhibit the endocytosis of these receptors, which can alter the duration and intensity of their downstream signaling cascades.[14][16] For example, some studies show that this compound can strongly inhibit VEGF-induced phosphorylation of VEGFR2.[14][15]
-
AKT and ERK1/2 Pathways: this compound treatment has been observed to increase the phosphorylation of AKT and ERK1/2 in neuroblastoma cells, leading to their differentiation.[17] This suggests that the modulation of endocytic trafficking by this compound can have profound effects on cell fate decisions.
The diagram below illustrates how this compound can modulate RTK signaling.
Off-Target Effects and Considerations
While this compound is a significant improvement over dynasore, researchers should be aware of potential off-target effects. Studies using dynamin triple knockout (TKO) cells have revealed that some effects of this compound can be dynamin-independent.[18][19]
-
Fluid-Phase Endocytosis and Membrane Ruffling: this compound has been shown to inhibit fluid-phase endocytosis and membrane ruffling even in cells completely lacking dynamin, indicating these are off-target effects.[18]
-
Signaling Pathway Interference: The effects of this compound on signaling kinases can be complex and may not be solely due to the inhibition of endocytosis.[14][15] For example, differential effects on Akt phosphorylation have been observed compared to other dynamin inhibitors.[14][15]
It is crucial to include appropriate controls in experiments, such as using multiple dynamin inhibitors with different mechanisms of action or, where possible, genetic approaches like siRNA-mediated knockdown of dynamin to confirm that the observed phenotype is specifically due to dynamin inhibition.[20]
Conclusion
This compound is a highly potent and versatile inhibitor of dynamin that has become an indispensable tool in cell biology. Its preferential action on helical dynamin oligomers provides a more nuanced approach to studying endocytosis compared to earlier inhibitors. By understanding its mechanism, potency, and potential off-target effects as detailed in this guide, researchers can effectively employ this compound to uncover the intricate roles of dynamin in cellular trafficking, signaling, and disease.
References
- 1. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Induces Neuroblastoma Cell Differentiation Through The AKT and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
- 20. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dyngo-4a: A Potent Inhibitor of Dynamin-Dependent Endocytosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Endocytosis, the process by which cells internalize molecules by engulfing them, is fundamental to a vast array of physiological functions, from nutrient uptake and signal transduction to synaptic vesicle recycling. A key regulator of many endocytic pathways is the large GTPase dynamin, which mediates the fission of nascent vesicles from the plasma membrane.[1] The study of dynamin-dependent processes has been greatly advanced by the development of small molecule inhibitors. Among these, Dyngo-4a has emerged as a potent and versatile tool for dissecting the roles of dynamin in cellular trafficking.[2][3][4] This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, relevant experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound is a second-generation dynamin inhibitor, developed as a more potent and specific analogue of the first-generation inhibitor, dynasore.[3][4] Its primary mechanism of action is the inhibition of the GTPase activity of dynamin.[5] Dynamin's GTPase activity is significantly stimulated when it oligomerizes into helical structures around the neck of budding vesicles.[2][4] this compound demonstrates a notable preference for inhibiting this helical, oligomerized state of dynamin over the ring-like oligomerization state.[2][3][4] This selective inhibition of the functionally active form of dynamin contributes to its enhanced potency in blocking endocytosis compared to its predecessor, dynasore.[2][4] Kinetic studies have shown that this compound acts as a non-competitive inhibitor of dynamin I with respect to GTP.[3]
Quantitative Data: Potency and Efficacy
The inhibitory potency of this compound has been quantified across various dynamin isoforms and cellular processes. The following tables summarize the key IC50 values reported in the literature, providing a clear comparison of its efficacy.
| Target | Assay Type | IC50 Value | Reference(s) |
| Dynamin I (brain-derived) | Biochemical GTPase Assay | 0.38 µM | [5][6] |
| Dynamin I (recombinant) | Biochemical GTPase Assay | 1.1 µM | [5][6] |
| Dynamin II (recombinant) | Biochemical GTPase Assay | 2.3 µM | [5][6] |
| PS-stimulated helical dynamin I | Biochemical GTPase Assay | 2.7 µM (with Tween-80) | [2] |
| Microtubule-stimulated dynamin I | Biochemical GTPase Assay | 3.3 µM (with Tween-80) | [2] |
| Grb2-stimulated ring dynamin I | Biochemical GTPase Assay | >100 µM | [3] |
Table 1: In Vitro Inhibitory Potency of this compound against Dynamin GTPase Activity. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against different dynamin isoforms and under various stimulation conditions in biochemical assays.
| Endocytic Process | Cell Type(s) | IC50 Value | Reference(s) |
| Clathrin-Mediated Endocytosis (Transferrin uptake) | Multiple cell types | 5.7 µM | [2][3][4][5] |
| Synaptic Vesicle Endocytosis (SVE) | Rat brain synaptosomes | 26.8 µM | [3] |
| Botulinum Neurotoxin A-Hc Internalization | Cultured hippocampal neurons | 16.0 µM | [7] |
Table 2: Cellular Inhibitory Potency of this compound on Endocytic Processes. This table presents the IC50 values of this compound for the inhibition of different dynamin-dependent endocytic pathways in various cellular models.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are protocols for key experiments commonly used to investigate its function.
Dynamin GTPase Activity Assay
This biochemical assay measures the rate of GTP hydrolysis by dynamin in the presence of an inhibitor. A common method is the malachite green assay, which colorimetrically detects the release of inorganic phosphate (Pi).[8][9]
Materials:
-
Purified dynamin protein
-
This compound
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)[8]
-
Stimulating agents (e.g., phosphatidylserine (PS) liposomes or taxol-stabilized microtubules)[5][6]
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add purified dynamin and the stimulating agent (e.g., PS liposomes).
-
Add the different concentrations of this compound to the wells.
-
Initiate the reaction by adding a saturating concentration of GTP.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[8]
-
Stop the reaction and develop the color by adding the Malachite Green Reagent.
-
Measure the absorbance at approximately 620 nm using a microplate reader.[6]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Transferrin Uptake Assay (Clathrin-Mediated Endocytosis)
This cell-based assay quantifies the inhibition of clathrin-mediated endocytosis (CME) by measuring the internalization of fluorescently labeled transferrin (Tfn), a canonical cargo of this pathway.[6][8]
Materials:
-
Fluorescently labeled Transferrin (e.g., Tfn-Alexa Fluor 488)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (to remove surface-bound Tfn)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).
-
Pre-incubate the cells with varying concentrations of this compound in serum-free medium for a specified time (e.g., 30 minutes).[10]
-
Add fluorescently labeled transferrin to the cells and incubate at 37°C to allow for internalization (e.g., 5-15 minutes).
-
Place the cells on ice to stop endocytosis.
-
Wash the cells with ice-cold PBS.
-
To remove non-internalized transferrin, wash the cells with an acid wash buffer.
-
Fix the cells with a suitable fixative.
-
Analyze the internalized fluorescence using either fluorescence microscopy to visualize uptake or flow cytometry to quantify the mean fluorescence intensity per cell.
-
Calculate the percentage of inhibition relative to untreated control cells to determine the IC50 value.
Visualizing the Role of this compound
To better understand the context of this compound's function, the following diagrams illustrate the clathrin-mediated endocytosis pathway and a typical experimental workflow for its investigation.
Caption: Clathrin-mediated endocytosis pathway and the point of this compound inhibition.
Caption: General experimental workflow for assessing the effect of this compound on endocytosis.
Off-Target Effects and Considerations
While this compound is a powerful tool, it is essential to be aware of potential off-target effects. Studies using dynamin triple knockout cells have revealed that some inhibitory effects of this compound on processes like fluid-phase endocytosis and membrane ruffling may be independent of dynamin.[1][11][12] Additionally, like other dynamin inhibitors, this compound has been reported to have effects on other cellular processes, such as altering Ca2+ signaling.[13][14] Therefore, it is crucial to include appropriate controls and, where possible, validate findings using complementary approaches such as siRNA-mediated knockdown of dynamin.[15][16]
Conclusion
This compound is a highly potent inhibitor of dynamin-dependent endocytosis, offering a significant improvement over earlier inhibitors like dynasore.[2][4] Its preferential targeting of the helical, active conformation of dynamin makes it a valuable tool for investigating a wide range of cellular processes, including clathrin-mediated endocytosis, synaptic vesicle recycling, and the trafficking of pathogens and toxins.[3][7] By understanding its mechanism of action, utilizing robust experimental protocols, and being mindful of potential off-target effects, researchers can effectively leverage this compound to unravel the intricate roles of dynamin in health and disease. This in-depth guide provides the necessary technical information for the effective application of this compound in a research and drug development setting.
References
- 1. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of endocytosis suppresses the nitric oxide-dependent release of Cl- in retinal amacrine cells | PLOS One [journals.plos.org]
- 15. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
Dyngo-4a vs. Dynasore: A Technical Guide to Potency and Specificity for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of endocytosis and vesicle trafficking has been significantly advanced by the development of small molecule inhibitors targeting the GTPase dynamin. Among these, dynasore and its analog, Dyngo-4a, are widely utilized tools. This technical guide provides a comprehensive comparison of the potency and specificity of this compound and dynasore, offering researchers a detailed resource for experimental design and data interpretation. This compound emerges as a more potent inhibitor of dynamin I and II in biochemical assays and demonstrates greater efficacy in cellular models of endocytosis compared to dynasore. However, both compounds exhibit off-target effects that are crucial to consider for the accurate interpretation of experimental results. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of relevant signaling pathways and workflows to aid researchers in the effective use of these inhibitors.
Introduction to Dynamin and its Inhibition
Dynamin is a large GTPase essential for the scission of nascent vesicles from parent membranes during endocytosis, particularly clathrin-mediated endocytosis (CME).[1][2] It exists in multiple isoforms, with dynamin-1 being predominantly expressed in neurons and dynamin-2 being ubiquitously expressed.[3][4] Dynamin polymerizes around the neck of budding vesicles, and through GTP hydrolysis, constricts and severs the membrane, releasing the vesicle into the cytoplasm.[1]
Given its central role in cellular trafficking, dynamin has become a key target for pharmacological inhibition. Dynasore was one of the first cell-permeable small molecule inhibitors of dynamin to be widely adopted.[5] Subsequently, a derivative, this compound, was developed with the aim of improving potency and reducing off-target effects.[6] Both molecules are non-competitive inhibitors of dynamin's GTPase activity.[7] Understanding the distinct characteristics of these inhibitors is critical for their appropriate application in research.
Quantitative Comparison of Potency
The potency of this compound and dynasore has been evaluated in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following tables summarize the reported IC50 values for both compounds against different dynamin isoforms and in cellular endocytosis assays.
Table 1: In Vitro Potency against Dynamin Isoforms (GTPase Activity Assay)
| Compound | Target | IC50 (µM) | Notes |
| This compound | Dynamin I (brain-derived) | 0.38 | [5][8] |
| Dynamin I (recombinant) | 1.1 | [5][8] | |
| Dynamin II (recombinant) | 2.3 | [5][8] | |
| Dynasore | Dynamin 1/2 | ~15 | In a cell-free assay.[7] |
| Dynamin 1 (Lipid-stimulated) | 83.5 | In the presence of lipid nanotubes.[9] |
Table 2: Cellular Potency in Endocytosis Assays
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Transferrin Endocytosis | Multiple cell types | 5.7 |
| Synaptic Vesicle Endocytosis | Cultured neurons/synaptosomes | 26.8 | |
| Dynasore | Transferrin Uptake | HeLa Cells | ~15 |
| Synaptic Vesicle Endocytosis | Cultured neurons/synaptosomes | 184 |
The data clearly indicates that this compound is significantly more potent than dynasore in inhibiting dynamin's GTPase activity in vitro.[5][6] This enhanced potency translates to cellular assays, where this compound inhibits clathrin-mediated endocytosis and synaptic vesicle endocytosis at considerably lower concentrations than dynasore.[6]
Specificity and Off-Target Effects
Dynamin-Independent Effects
Studies utilizing dynamin 1, 2, and 3 triple knockout (TKO) cells have been instrumental in revealing the off-target effects of these inhibitors.[3][10][11] In these cells, which lack the intended target, both dynasore and this compound were still found to inhibit fluid-phase endocytosis and peripheral membrane ruffling.[3][12][13] This strongly suggests that these effects are mediated through a dynamin-independent mechanism.
Effects on Cholesterol and Actin
Dynasore has been reported to have wider effects on cellular physiology beyond dynamin inhibition, including the modulation of cellular cholesterol homeostasis and the organization of the actin cytoskeleton.[12][14][15][16] It has been shown to reduce labile cholesterol in the plasma membrane and disrupt lipid raft organization in a manner that is independent of dynamin.[12][17] Furthermore, dynasore can affect actin polymerization.[17] These off-target effects can confound the interpretation of results, particularly in studies focused on processes that are also influenced by cholesterol levels or actin dynamics. While this compound is a structural analog of dynasore and also exhibits dynamin-independent effects, the extent of its impact on cholesterol and actin has been less extensively characterized in a comparative manner.
Differential Effects on Signaling Pathways
Interestingly, despite both being dynamin inhibitors, this compound and dynasore can have contradictory effects on intracellular signaling pathways. For instance, in the context of VEGF signaling, while both inhibit clathrin-mediated endocytosis of the VEGFR2 receptor, they have different impacts on downstream signaling.[18] Dynasore was found to have no effect on the phosphorylation of VEGFR2, whereas this compound was a strong inhibitor.[18] Conversely, dynasore inhibited Akt phosphorylation, while this compound had no effect.[18] These findings highlight that the effects of these inhibitors on signaling cascades can be independent of their action on endocytosis and are likely due to off-target activities.
Experimental Protocols
To aid researchers in performing and interpreting experiments with these inhibitors, detailed protocols for two key assays are provided below.
Dynamin GTPase Activity Assay (Malachite Green)
This colorimetric assay is a common method to measure the in vitro GTPase activity of dynamin and assess the potency of inhibitors. It quantifies the amount of inorganic phosphate (Pi) released during GTP hydrolysis.
Materials:
-
Purified dynamin protein (e.g., dynamin-1 or dynamin-2)
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
Malachite Green Reagent (containing malachite green hydrochloride and ammonium molybdate in sulfuric acid)
-
Phosphate standards for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (this compound or dynasore) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified dynamin solution, and the inhibitor dilutions to the respective wells. Include a "no enzyme" control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Start the reaction by adding the GTP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate. Allow the color to develop for 15-20 minutes at room temperature.
-
Measurement: Read the absorbance at approximately 620-640 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve to determine the concentration of Pi released in each well. Calculate the percentage of GTPase activity inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[19][20][21][22]
Transferrin Uptake Assay (Cell-Based Endocytosis Assay)
This cell-based assay is widely used to measure the rate of clathrin-mediated endocytosis and to evaluate the efficacy of inhibitors that target this pathway. It utilizes fluorescently labeled transferrin, which is internalized by cells via the transferrin receptor through clathrin-coated pits.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, U2OS) cultured on glass coverslips or in a multi-well plate
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Test inhibitors (this compound, dynasore)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells on coverslips or in a suitable plate to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash the cells with warm PBS and then incubate them in serum-free medium for 1-2 hours at 37°C. This step upregulates the expression of transferrin receptors on the cell surface.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound or dynasore in serum-free medium. Remove the starvation medium and add the inhibitor-containing medium to the cells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Transferrin Internalization: Add the fluorescently labeled transferrin to the medium and incubate for 15-30 minutes at 37°C to allow for endocytosis.
-
Stop Uptake: To stop the internalization process, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Acid Wash (Optional): To remove any surface-bound transferrin and only measure internalized transferrin, you can perform an acid wash by briefly incubating the cells with a low pH buffer (e.g., 0.2 M glycine, pH 2.5) on ice, followed by several washes with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. Capture images and quantify the intracellular fluorescence intensity of the transferrin signal per cell using image analysis software. Compare the fluorescence intensity in inhibitor-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.[23][24][25][26][27]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes affected by these inhibitors and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.
Dynamin's Role in Clathrin-Mediated Endocytosis
References
- 1. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors [ouci.dntb.gov.ua]
- 12. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The dynamin chemical inhibitor dynasore impairs cholesterol trafficking and sterol-sensitive genes transcription in human HeLa cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Rapid purification of native dynamin I and colorimetric GTPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eubopen.org [eubopen.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Dynamin-dependent Transferrin Receptor Recycling by Endosome-derived Clathrin-coated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 26. med.upenn.edu [med.upenn.edu]
- 27. flowcytometry-embl.de [flowcytometry-embl.de]
The Genesis of a Potent Dynamin Inhibitor: A Technical Guide to Dyngo-4a
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dyngo-4a is a potent, cell-permeable inhibitor of dynamin, a large GTPase essential for scission of nascent vesicles during endocytosis. Developed as a more potent and less cytotoxic analog of the first-generation dynamin inhibitor Dynasore, this compound has emerged as a critical tool for dissecting dynamin-dependent cellular processes. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental applications of this compound, with a focus on quantitative data and detailed methodologies to support its use in a research and drug development context.
Discovery and Development
The development of this compound was driven by the need for a more effective and specific inhibitor of dynamin than the existing tool, Dynasore. While Dynasore demonstrated the feasibility of targeting dynamin, its moderate potency and off-target effects limited its utility.[1] A focused synthesis effort to create dihydroxyl and trihydroxyl analogs of Dynasore led to the identification of the "Dyngo" series of compounds.[1][2] Among these, this compound emerged as a lead candidate due to its significantly improved potency against dynamin and its enhanced ability to inhibit endocytosis with reduced cytotoxicity.[1][2]
The synthesis of this compound is achieved through a straightforward condensation reaction of 3-hydroxy-2-naphthoic hydrazide with 2,4,5-trihydroxybenzaldehyde.[3][4] This one-step process allows for efficient production of the compound for research purposes.[2]
Mechanism of Action
This compound functions as a non-competitive inhibitor of dynamin's GTPase activity.[2] Dynamin oligomerizes into helical structures at the neck of budding vesicles, and its GTPase activity is crucial for the conformational changes that lead to membrane fission.[1][5] this compound has shown a preference for inhibiting the helical conformation of dynamin over the ring-like state, suggesting a specific interaction with the assembled dynamin collar.[1][5] By inhibiting the GTPase activity, this compound effectively stalls the vesicle scission process, leading to an accumulation of clathrin-coated pits at the plasma membrane.[6]
Signaling Pathway of Dynamin-Mediated Endocytosis and Inhibition by this compound
References
- 1. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Dynole 34-2, Dynole 2-24 and Dyngo 4a for investigating dynamin GTPase | Springer Nature Experiments [experiments.springernature.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
Dyngo-4a and its Impact on Clathrin-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Dyngo-4a, a potent small-molecule inhibitor of dynamin, and its consequential effects on clathrin-mediated endocytosis (CME). This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a second-generation dynamin inhibitor, developed as a more potent and less cytotoxic analog of dynasore.[1][2] Its primary mechanism of action is the inhibition of the GTPase activity of dynamin, a large GTPase essential for the scission of newly formed clathrin-coated vesicles from the plasma membrane during endocytosis.[3][4]
Specifically, this compound acts as a non-competitive inhibitor of dynamin's GTPase activity.[1] It demonstrates a preference for inhibiting dynamin when it is in its helical oligomerization state, which is the conformation it adopts at the neck of budding vesicles.[1][2] In contrast, it is significantly less effective against the ring-like dynamin oligomers stimulated by SH3 domain-containing proteins.[1][2] By inhibiting the GTPase activity, this compound effectively stalls the endocytic process at the final fission step, leading to an accumulation of clathrin-coated pits at the plasma membrane.[5]
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound has been quantified across various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) for this compound against different dynamin isoforms and endocytic processes.
Table 1: Inhibition of Dynamin GTPase Activity
| Dynamin Isoform/Condition | IC50 (µM) | Source |
| Dynamin I (Sheep Brain) | 0.38 | [6][7][8] |
| Dynamin I (Recombinant) | 1.1 | [6][8] |
| Dynamin II (Recombinant) | 2.3 | [6][7][8] |
| Dynamin I (Human Recombinant) | 0.4 | |
| Dynamin II (Human Recombinant) | 0.2 | |
| Liposome-Stimulated Helical Dynamin | 2.7 | [1] |
| Microtubule-Stimulated Dynamin | 3.3 | [1] |
Table 2: Inhibition of Clathrin-Mediated and Synaptic Vesicle Endocytosis
| Endocytic Process | Cell Type/System | IC50 (µM) | Source |
| Transferrin Endocytosis | Multiple Cell Types | 5.7 | [1][6][7][8] |
| Transferrin Endocytosis | U2OS Cells | 5.7 | [1] |
| Synaptic Vesicle Endocytosis (SVE) | Rat Brain Synaptosomes | 26.8 | [1] |
| Botulinum Neurotoxin A (BoNT/A) Internalization | Cultured Hippocampal Neurons | 16.0 | [7][9] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of this compound's intervention in clathrin-mediated endocytosis and a typical experimental workflow for its characterization.
References
- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dyngo-4a in Elucidating Vesicle Scission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vesicle scission, the fundamental process of pinching off a newly formed vesicle from a parent membrane, is a critical step in a myriad of cellular events, including endocytosis, intracellular trafficking, and synaptic vesicle recycling. A key molecular player in this process is the large GTPase dynamin, which assembles at the neck of nascent vesicles and utilizes the energy from GTP hydrolysis to mediate membrane fission. The study of dynamin's function has been greatly facilitated by the development of small molecule inhibitors. Among these, Dyngo-4a has emerged as a potent and versatile tool for investigating the intricacies of vesicle scission. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and a discussion of its applications and limitations in the study of vesicle dynamics.
Mechanism of Action: A Potent Inhibitor of Dynamin
This compound is a second-generation dynamin inhibitor, developed as an analog of the first-in-class inhibitor, dynasore. It exhibits significantly improved potency and reduced off-target effects compared to its predecessor.[1][2] The primary mechanism of action of this compound is the inhibition of dynamin's GTPase activity.[3] Specifically, this compound is a non-competitive inhibitor with respect to GTP and preferentially targets the helical oligomerization state of dynamin, which is associated with its function in clathrin-mediated endocytosis (CME).[1][4] By inhibiting the GTPase activity of dynamin, this compound effectively stalls the vesicle scission process, leading to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach and internalize.[1]
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Potency of this compound against Dynamin Isoforms
| Dynamin Isoform | IC50 (µM) | Assay Conditions | Reference |
| Dynamin I (brain-derived) | 0.38 | GTPase assay | [5] |
| Dynamin I (recombinant) | 1.1 | GTPase assay | [5] |
| Dynamin II (recombinant) | 2.3 | GTPase assay | [5] |
Table 2: Cellular Inhibitory Potency of this compound on Endocytosis
| Endocytic Pathway | IC50 (µM) | Cell Type | Assay | Reference |
| Clathrin-Mediated Endocytosis (Transferrin uptake) | 5.7 | Multiple cell types | Fluorescence microscopy | [1][5] |
| Synaptic Vesicle Endocytosis | 26.8 | Cultured neurons and synaptosomes | FM4-64 uptake | [1] |
| Activity-Dependent Bulk Endocytosis | - | Cultured neurons and synaptosomes | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This assay is a gold standard for quantifying the rate of clathrin-mediated endocytosis.
Materials:
-
Cells cultured on glass coverslips (e.g., HeLa, U2OS)
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594)
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (0.2 M glycine, 0.15 M NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells twice with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptor expression.[1]
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1, 1, 5, 10, 30 µM). Include a DMSO vehicle control. Pre-incubate the cells with the this compound solutions for 30 minutes at 37°C.[1]
-
Transferrin Internalization: Add fluorescently labeled transferrin (typically 25-50 µg/mL) to the wells and incubate for 10-15 minutes at 37°C to allow for internalization.[1]
-
Stopping Endocytosis: To stop the internalization process, quickly place the plate on ice and wash the cells twice with ice-cold PBS.
-
Acid Wash: To remove non-internalized, surface-bound transferrin, incubate the cells with ice-cold acid wash buffer for 5 minutes on ice.[1]
-
Washing: Wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ).
Dynamin GTPase Assay
This in vitro assay measures the enzymatic activity of dynamin and its inhibition by compounds like this compound. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi) from GTP hydrolysis.
Materials:
-
Purified dynamin protein
-
GTP solution
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
Liposomes (e.g., phosphatidylserine) to stimulate dynamin activity
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound dilutions (or DMSO for control), and purified dynamin.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Stimulation and Reaction Initiation: Add liposomes to stimulate dynamin's GTPase activity, followed immediately by the addition of GTP to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the liberated inorganic phosphate.
-
Measurement: After a short incubation for color development, measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released using a standard curve. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.[6]
Synaptic Vesicle Endocytosis Assay using FM Dyes
This assay visualizes the recycling of synaptic vesicles in neurons.
Materials:
-
Cultured neurons or synaptosomes
-
High potassium buffer (for depolarization)
-
FM dye (e.g., FM4-64)
-
This compound (stock solution in DMSO)
-
Imaging setup (fluorescence microscope)
Procedure:
-
Preparation: Prepare neuronal cultures or synaptosomes.
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound (e.g., 30 µM) or vehicle control for 15-30 minutes.[7]
-
FM Dye Loading: Stimulate the neurons with high potassium buffer in the presence of an FM dye. This will cause exocytosis and subsequent endocytosis, leading to the uptake of the dye into newly formed synaptic vesicles.
-
Wash: Wash away the extracellular FM dye with a low potassium buffer.
-
Imaging: Acquire fluorescence images of the nerve terminals. The fluorescence intensity of the FM dye is proportional to the amount of synaptic vesicle endocytosis.
-
Analysis: Quantify the fluorescence intensity in the presence and absence of this compound to determine its effect on synaptic vesicle endocytosis.[7]
Visualizations
Signaling Pathway
Caption: this compound inhibits vesicle scission by targeting dynamin's GTPase activity.
Experimental Workflow: Transferrin Uptake Assay
Caption: Workflow for assessing clathrin-mediated endocytosis using this compound.
Off-Target Effects and Considerations
While this compound is a significant improvement over dynasore, it is crucial for researchers to be aware of potential off-target effects. Studies using dynamin triple knockout (TKO) cells have revealed that this compound can inhibit fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner.[8][9] Therefore, it is essential to include appropriate controls and, when possible, complement inhibitor studies with genetic approaches (e.g., siRNA-mediated knockdown of dynamin) to confirm the specificity of the observed effects.[5]
Conclusion
This compound is a powerful and widely used pharmacological tool for the study of vesicle scission. Its high potency and selectivity for the helical conformation of dynamin make it an invaluable reagent for dissecting the molecular mechanisms of clathrin-mediated endocytosis and other dynamin-dependent processes. By understanding its mechanism of action, utilizing robust experimental protocols, and being mindful of its potential off-target effects, researchers can effectively leverage this compound to gain deeper insights into the fundamental processes of membrane trafficking and cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. med.upenn.edu [med.upenn.edu]
- 5. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing Dyngo-4a in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dyngo-4a, a potent small-molecule inhibitor of dynamin, for its application in scientific research and drug development. We will delve into its mechanism of action, provide detailed experimental protocols, present key quantitative data, and visualize the cellular pathways it modulates.
Introduction to this compound: A More Potent Successor to Dynasore
This compound is a second-generation dynamin inhibitor, developed as a more potent and less cytotoxic analog of the widely used compound, dynasore.[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes during endocytosis.[3] By targeting dynamin, this compound effectively blocks key cellular trafficking processes, making it a valuable tool for investigating a wide range of biological questions, from fundamental cell biology to the pathogenesis of diseases and the development of novel therapeutics.[4][5]
Compared to its predecessor, dynasore, this compound exhibits significantly improved potency in inhibiting dynamin's GTPase activity and, consequently, endocytosis.[2] This enhanced efficacy allows for the use of lower concentrations in cellular assays, thereby reducing the potential for off-target effects.[6]
Mechanism of Action: Targeting Dynamin-Mediated Fission
This compound's primary mechanism of action is the inhibition of the GTPase activity of dynamin.[2] Dynamin polymerizes around the neck of budding vesicles, and through the hydrolysis of GTP, it undergoes a conformational change that drives membrane fission. This compound interferes with this process, leading to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach and form intracellular vesicles.[7]
It is important to note that this compound shows a preference for the helical conformation of dynamin, which is associated with its role in membrane scission, over the ring form.[2][8]
Key Applications in Research
This compound's ability to potently and specifically inhibit dynamin-dependent endocytosis makes it a versatile tool in various research areas:
-
Clathrin-Mediated Endocytosis (CME): As the canonical pathway for receptor-mediated internalization of nutrients, signaling receptors, and pathogens, CME is a primary target for this compound research.[3]
-
Synaptic Vesicle Endocytosis (SVE): In neurons, the rapid recycling of synaptic vesicles is crucial for sustained neurotransmission. This compound can be used to dissect the role of dynamin in this process.[9]
-
Drug Delivery and Nanoparticle Uptake: Understanding how cells internalize therapeutic agents and nanoparticles is critical for designing effective delivery systems. This compound can help determine the involvement of dynamin-dependent pathways.
-
Infectious Disease Research: Many viruses and bacterial toxins exploit CME for cellular entry. This compound can be employed to investigate these entry mechanisms and as a potential antiviral or anti-toxin agent.[4]
-
Cancer Biology: Aberrant signaling from cell surface receptors often drives cancer progression. By inhibiting the internalization and subsequent signaling of these receptors, this compound can be used to probe cancer cell biology.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against different dynamin isoforms and in various cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against Dynamin Isoforms
| Target | Assay Conditions | IC50 | Reference(s) |
| Dynamin I (brain-derived) | GTPase activity assay | 0.38 µM | [8][11] |
| Dynamin II (recombinant) | GTPase activity assay | 2.3 µM | [8][11] |
Table 2: Cellular Inhibitory Activity of this compound
| Process | Cell Type | Assay | IC50 | Reference(s) |
| Clathrin-Mediated Endocytosis | Multiple cell types | Transferrin uptake | 5.7 µM | [2][8] |
| Synaptic Vesicle Endocytosis | Rat brain synaptosomes | FM4-64 uptake | 26.8 µM | [8] |
Table 3: Comparison of this compound and Dynasore Potency
| Compound | Target/Process | IC50 | Fold Improvement (this compound vs. Dynasore) | Reference(s) |
| This compound | Liposome-stimulated helical dynamin | ~13 µM | ~37x | [2] |
| Dynasore | Liposome-stimulated helical dynamin | ~479 µM | - | [2] |
| This compound | Clathrin-Mediated Endocytosis | 5.7 µM | ~6x | [2][8] |
| Dynasore | Clathrin-Mediated Endocytosis | ~35 µM | - | [2][8] |
| This compound | Synaptic Vesicle Endocytosis | 26.8 µM | ~7x | [8] |
| Dynasore | Synaptic Vesicle Endocytosis | 184 µM | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Dynamin GTPase Activity Assay (Malachite Green-Based)
This biochemical assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin.
Materials:
-
Purified dynamin protein
-
This compound stock solution (in DMSO)
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)
-
Malachite Green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the dynamin protein to each well (except for the no-enzyme control).
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding GTP to all wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measure the absorbance at ~620 nm using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[12][13]
Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This cell-based assay quantifies the internalization of fluorescently labeled transferrin, a classic marker for CME.
Materials:
-
Adherent cells cultured on coverslips or in imaging plates
-
This compound stock solution (in DMSO)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed cells and allow them to adhere and grow to the desired confluency.
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to starve the cells.[14]
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.[8]
-
Add fluorescently labeled transferrin to the medium and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for internalization.[15]
-
To stop endocytosis, place the cells on ice and wash them with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde.[14]
-
Mount the coverslips with a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.[15]
References
- 1. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces Neuroblastoma Cell Differentiation Through The AKT and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Dyngo-4a Protocol for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyngo-4a is a potent, cell-permeable small molecule inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis.[1][2][3] As a structural analog of Dynasore, this compound offers improved potency, reduced cytotoxicity, and lower non-specific binding, making it a valuable tool for studying dynamin-dependent cellular processes.[1][2][4] Its primary mechanism of action involves the inhibition of dynamin's GTPase activity, which is crucial for the final step of vesicle fission in clathrin-mediated endocytosis (CME) and other endocytic pathways.[1][3][5] This inhibition effectively blocks the internalization of various cargo, including receptors, nutrients, and pathogens.[6][7]
These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the relevant cellular pathways and workflows.
Mechanism of Action
This compound acts as a non-competitive inhibitor of dynamin's GTPase activity.[1] Dynamin oligomerizes at the neck of budding vesicles, and upon GTP hydrolysis, it undergoes a conformational change that drives membrane fission. This compound binds to an allosteric site on dynamin, preventing this cooperative GTP hydrolysis and trapping dynamin in a state that is unable to sever the vesicle neck.[3] This leads to an accumulation of stalled clathrin-coated pits at the plasma membrane.[5] this compound has been shown to be more potent against the helical oligomerization state of dynamin, which is associated with CME, compared to the ring-like oligomers.[1][2]
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various assays and cell lines, providing a quantitative measure of its potency.
Table 1: IC50 Values of this compound for Dynamin GTPase Activity
| Target | Assay Conditions | IC50 (µM) | Reference |
| Dynamin I (brain-derived) | Biochemical GTPase Assay | 0.38 | [4][8] |
| Dynamin I (recombinant) | Biochemical GTPase Assay | 1.1 | [8] |
| Dynamin II (recombinant) | Biochemical GTPase Assay | 2.3 - 2.6 | [6][8] |
| PS-stimulated helical dynamin I | Biochemical GTPase Assay | 2.7 | [1] |
| Microtubule-stimulated dynamin | Biochemical GTPase Assay | 3.3 | [1] |
Table 2: IC50 Values of this compound for Cellular Processes
| Process | Cell Type | Assay | IC50 (µM) | Reference |
| Clathrin-Mediated Endocytosis (Transferrin uptake) | Multiple cell types | Cell-Based Endocytosis Assay | 5.7 | [1][2][4] |
| Synaptic Vesicle Endocytosis | Rat brain synaptosomes | FM4-64 uptake assay | 26.8 | [1] |
| BoNT/A-Hc internalization | Cultured hippocampal neurons | Fluorescence microscopy | 16.0 | [4][6] |
Experimental Protocols
Protocol 1: Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay
This protocol describes a common method to assess the inhibitory effect of this compound on CME by measuring the uptake of fluorescently labeled transferrin (Tfn).
Materials:
-
Cells cultured on glass coverslips or in 96-well plates
-
This compound (stock solution in DMSO)
-
Serum-free cell culture medium
-
Fluorescently labeled Transferrin (e.g., Tfn-Alexa Fluor 488)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells on appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Prior to the experiment, wash the cells with serum-free medium and incubate them in serum-free medium for 30-60 minutes to clear surface-bound transferrin.
-
This compound Pre-incubation: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1 µM to 50 µM). A vehicle control (DMSO) should be included. Pre-incubate the cells with the this compound solutions or vehicle control for 30 minutes at 37°C.[1][7]
-
Transferrin Uptake: Add fluorescently labeled transferrin to the medium containing this compound or vehicle to a final concentration of 5-25 µg/mL. Incubate for 5-15 minutes at 37°C to allow for internalization.
-
Wash: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-internalized transferrin. An acid wash step (e.g., with a low pH glycine buffer) can be included to strip any remaining surface-bound transferrin.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Staining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the labeled transferrin per cell. The percentage of inhibition can be calculated relative to the vehicle-treated control.
Protocol 2: Assessment of this compound Cytotoxicity
It is crucial to determine the cytotoxic effects of any inhibitor. This protocol outlines a basic method using a lactate dehydrogenase (LDH) assay.
Materials:
-
Cells cultured in a 96-well plate
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluency during the experiment.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 8 to 24 hours).[1] Include a vehicle control (DMSO) and a positive control for maximum LDH release (provided in the kit).
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control. Studies have shown that this compound exhibits low cytotoxicity at effective concentrations for endocytosis inhibition.[1]
Visualizations
Signaling Pathway: Clathrin-Mediated Endocytosis and this compound Inhibition
Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.
Experimental Workflow: Transferrin Uptake Assay
Caption: Workflow for assessing this compound's effect on transferrin uptake.
Conclusion
This compound is a powerful and specific inhibitor of dynamin, making it an indispensable tool for dissecting the role of dynamin-dependent endocytosis in a wide array of cellular functions. By following the provided protocols and understanding its mechanism of action, researchers can effectively utilize this compound to investigate processes such as receptor trafficking, nutrient uptake, synaptic vesicle recycling, and pathogen entry. The quantitative data and visual aids included in these notes serve as a valuable resource for designing and interpreting experiments involving this potent inhibitor. As with any pharmacological agent, it is essential to perform appropriate controls, including dose-response and cytotoxicity assessments, to ensure the validity and specificity of the experimental findings.
References
- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Dyngo-4a as a Potent Inhibitor of Dynamin-Dependent Endocytosis
Introduction
Dyngo-4a is a cell-permeable small molecule and a potent inhibitor of the large GTPase, dynamin.[1] As a structural analog of the well-known dynamin inhibitor Dynasore, this compound offers improved potency and reduced cytotoxicity.[2][3] Dynamin is essential for the scission of nascent vesicles from the plasma membrane during clathrin-mediated endocytosis (CME) and other endocytic pathways.[4][5] this compound exerts its inhibitory effect by targeting the GTPase activity of dynamin isoforms, thereby blocking the final "pinching off" step of vesicle formation.[4][6] This property makes it an invaluable tool for researchers and drug development professionals studying cellular trafficking, receptor signaling, synaptic vesicle recycling, and the cellular entry of pathogens and toxins.[6] These notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and its application in cell-based endocytosis assays.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its effective use in experimental design.
Table 1: Physicochemical and Storage Properties
| Property | Value | References |
| Molecular Weight | 338.31 g/mol | [1][6][7][8] |
| Molecular Formula | C₁₈H₁₄N₂O₅ | [9][10] |
| Appearance | Crystalline solid | [9] |
| Solubility in DMSO | ≥33.8 mg/mL; up to 100 mM | [6][8] |
| Storage (Solid) | -20°C, protected from light (≥4 years stability) | [9][11] |
| Storage (DMSO Stock) | -20°C for several months; -80°C for up to 1 year | [1][6][11] |
Table 2: In Vitro and Cellular Inhibitory Potency (IC₅₀)
| Target / Process | IC₅₀ Value | Notes | References |
| Dynamin I (native, brain-derived) | 380 nM | GTPase activity assay | [1][9] |
| Dynamin II (recombinant) | 2.3 µM | GTPase activity assay | [1][9] |
| Dynamin I (human, recombinant) | 400 nM | GTPase activity assay | |
| Dynamin II (human, recombinant) | 200 nM | GTPase activity assay | |
| Clathrin-Mediated Endocytosis | 5.5 - 5.7 µM | Transferrin uptake assay in U2OS cells | [2][6] |
| Synaptic Vesicle Endocytosis | 26.8 µM | Measured in cultured neurons | [2] |
| Activity-Dependent Bulk Endocytosis | Inhibition observed at 30 µM | Measured in cultured neurons | [2] |
Table 3: Recommended Experimental Concentrations
| Application | Concentration Range | Notes | References |
| In Vitro GTPase Assays | 0.5 - 6 µM | For kinetic analysis of dynamin inhibition | [1][6] |
| Cell-Based Assays | 10 - 30 µM | 30 µM is a common working concentration for effective endocytosis inhibition. | [1][12] |
| Final DMSO Concentration | ≤ 0.5% | To avoid solvent-induced cytotoxicity. Always include a vehicle control. | [1][11] |
Experimental Protocols
Protocol 1: Preparation of a 30 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for various experimental applications.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous/high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 30 mM stock solution, calculate the mass of this compound needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.030 mol/L x 0.001 L x 338.31 g/mol x 1000 mg/g = 10.15 mg
-
-
Weighing: Carefully weigh out 10.15 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1 mL of high-quality DMSO to the vial containing the this compound powder.
-
Dissolving: Cap the vial tightly and vortex thoroughly. To aid dissolution, the tube can be gently warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a few minutes until the solid is completely dissolved.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][11] Store the aliquots at -20°C for short-to-medium-term storage (months) or at -80°C for long-term storage (up to a year).[1][11]
Protocol 2: Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay
This protocol provides a general workflow to assess the inhibitory effect of this compound on endocytosis by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate (e.g., U2OS, HeLa, NIH3T3)
-
Complete culture medium and serum-free medium
-
30 mM this compound stock solution in DMSO
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Preparation and Treatment:
-
Prepare a working solution of this compound in serum-free medium. For a final concentration of 30 µM, dilute the 30 mM stock solution 1:1000 (e.g., add 1 µL of stock to 1 mL of medium). This results in a final DMSO concentration of 0.1%.
-
Prepare a "Vehicle Control" working solution containing the same concentration of DMSO (0.1%) in serum-free medium.
-
Gently wash the cells with warm PBS. Aspirate the medium and add the this compound or vehicle control solutions to the respective wells.
-
-
Transferrin Uptake:
-
Without removing the inhibitor solution, add fluorescently labeled transferrin to each well (final concentration typically 5-25 µg/mL).
-
Incubate for an additional 15-30 minutes at 37°C to allow for internalization.
-
-
Stopping Uptake and Fixation:
-
To stop endocytosis, immediately place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Permeabilize if necessary for other antibody staining (e.g., with 0.1% Triton X-100 in PBS).
-
Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images, ensuring consistent settings for all conditions.
-
Quantify the internalized transferrin by measuring the mean fluorescence intensity per cell. A significant reduction in fluorescence in this compound-treated cells compared to the vehicle control indicates successful inhibition of endocytosis.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. raybiotech.com [raybiotech.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | C18H14N2O5 | CID 136227923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyngo-4a in Endocytosis Inhibition
Introduction
Endocytosis is a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptor expression, and entry of pathogens. A key protein in many endocytic pathways, particularly clathrin-mediated endocytosis (CME), is the large GTPase dynamin. Dynamin assembles at the neck of budding vesicles and, through GTP hydrolysis, facilitates the final membrane scission event. Dyngo-4a is a potent, cell-permeable, and reversible small molecule inhibitor of dynamin.[1][2] It is a second-generation inhibitor developed to improve upon the potency and reduce the off-target effects and cytotoxicity associated with its predecessor, dynasore.[1][2] These notes provide detailed information on the effective use of this compound to inhibit endocytosis in a research setting.
Mechanism of Action
This compound functions as a non-competitive inhibitor of dynamin's GTPase activity.[1] It specifically shows a high potency against the helical oligomerization state of dynamin, which is associated with the scission of clathrin-coated pits, while being significantly less active against dynamin assembled into rings.[1][2] By inhibiting the GTPase activity required for membrane fission, this compound effectively stalls the endocytic process, leading to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach and form intracellular vesicles.
Quantitative Data Summary
The efficacy of this compound is dependent on the dynamin isoform, the specific assay, and the cell type being studied. The following tables summarize key quantitative data from published literature.
Table 1: IC₅₀ Values for this compound
| Target | Assay Condition | IC₅₀ Value | Source |
| Dynamin I (brain) | In vitro GTPase assay | 0.38 µM | [3] |
| Dynamin I (rec) | In vitro GTPase assay | 1.1 µM | [3] |
| Dynamin II (rec) | In vitro GTPase assay | 2.3 - 2.6 µM | [3][4] |
| Helical Dynamin I | PS-stimulated in vitro GTPase assay | 2.7 µM | [1] |
| Transferrin Uptake | U2OS cells (non-neuronal CME) | 5.7 ± 1.0 µM | [1][5] |
| SVE | Rat brain synaptosomes | 26.8 µM | [1] |
| BoNT/A-Hc Uptake | Cultured hippocampal neurons | 16.0 ± 1.2 µM | [4] |
CME: Clathrin-Mediated Endocytosis; SVE: Synaptic Vesicle Endocytosis; rec: recombinant; PS: Phosphatidylserine
Table 2: Recommended Incubation Conditions for Endocytosis Inhibition
| Cell Type | This compound Conc. | Incubation Time | Assay/Process Measured | Outcome | Source |
| U2OS (Osteosarcoma) | 10 µM | 5 minutes | Transferrin (Tfn) uptake | Partial inhibition observed. | [1][6] |
| U2OS (Osteosarcoma) | 10 µM | 30 minutes | Transferrin (Tfn) uptake | Complete abolition of Tfn uptake. | [1][6] |
| Cultured Hippocampal Neurons | 30 µM | 20 minutes (pre) | BoNT/A-Hc internalization | Abolished BoNT/A-Hc uptake. | [4] |
| HUVECs | 30 µM | 30 minutes | Transferrin & VEGFR2 endocytosis | Blocked endocytosis. | [5] |
| αT3-1, LβT2 cells | 30 µM | 30 minutes | GnRH receptor internalization | Effective inhibition. | [3] |
| Mouse Embryonic Fibroblasts | 30 µM | 30 minutes | General endocytosis | Inhibition observed. | [7] |
Detailed Experimental Protocol: Transferrin Uptake Assay
This protocol provides a method to assess the inhibition of clathrin-mediated endocytosis in cultured cells using fluorescently labeled transferrin (Tfn), a classic cargo for this pathway.
Materials
-
Adherent cells cultured on glass coverslips in a 24-well plate
-
This compound (stock solution in DMSO, e.g., 30 mM)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 594)
-
Phosphate-Buffered Saline (PBS)
-
Acid Wash Buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 2.5)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Mounting medium with DAPI (e.g., ProLong™ Gold Antifade Mountant with DAPI)
-
Fluorescence microscope
References
- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dyngo-4a: Application Notes and Protocols for Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dyngo-4a, a potent dynamin inhibitor, in live-cell imaging studies for the investigation of endocytosis and other dynamin-dependent cellular processes. Detailed protocols, quantitative data, and workflow visualizations are presented to facilitate the successful integration of this compound into your research.
Introduction to this compound
This compound is a small molecule inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis. It is a more potent and specific analogue of the well-known dynamin inhibitor, Dynasore. This compound effectively blocks clathrin-mediated endocytosis (CME) and has been utilized in a variety of cell types to study the role of dynamin in cellular trafficking, signaling, and pathogen entry. Its mechanism of action involves the inhibition of dynamin's GTPase activity, which is crucial for the conformational changes required for membrane fission.
Key Applications in Live-Cell Imaging
-
Real-time visualization of endocytic inhibition: Monitor the acute effects of this compound on the internalization of fluorescently labeled cargo, such as transferrin or EGF.
-
Studying receptor trafficking and signaling: Investigate the role of dynamin-dependent endocytosis in the regulation of cell surface receptor density and downstream signaling pathways.
-
Investigating synaptic vesicle recycling: Observe the impact of dynamin inhibition on the recycling of synaptic vesicles in neurons.
-
Elucidating mechanisms of pathogen entry: Analyze the requirement of dynamin for the internalization of viruses, bacteria, and toxins.
-
High-content screening: Utilize automated microscopy platforms to screen for compounds that modulate dynamin-dependent pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Source |
| Dynamin I (brain-derived) | 0.38 | |
| Dynamin I (recombinant) | 1.1 | |
| Dynamin II (recombinant) | 2.3 |
Table 2: Cellular Activity of this compound
| Cellular Process | Cell Type | IC50 (µM) | Source |
| Transferrin Endocytosis | Multiple cell types | 5.7 |
Signaling Pathway: Dynamin-Mediated Endocytosis
The following diagram illustrates the central role of dynamin in clathrin-mediated endocytosis, the process inhibited by this compound.
Figure 1. Simplified signaling pathway of dynamin-mediated endocytosis and the inhibitory action of this compound.
Experimental Protocols
Live-Cell Imaging of Transferrin Uptake Inhibition
This protocol describes how to visualize the inhibition of clathrin-mediated endocytosis in real-time using fluorescently labeled transferrin.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
This compound (stock solution in DMSO)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Protocol:
-
Cell Preparation:
-
Plate cells on imaging-suitable dishes to reach 60-80% confluency on the day of the experiment.
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the cells on the microscope stage and allow them to equilibrate in the environmental chamber for at least 30 minutes.
-
-
Image Acquisition Setup:
-
Locate a field of view with healthy, adherent cells.
-
Set up the microscope for time-lapse imaging.
-
Channel for fluorescent Transferrin: (e.g., FITC/GFP channel for Alexa Fluor™ 488).
-
Time interval: 1-2 minutes per frame.
-
Duration: 30-60 minutes.
-
Exposure time: Use the lowest possible exposure to minimize phototoxicity while maintaining a good signal-to-noise ratio.
-
-
-
Baseline Imaging:
-
Start the time-lapse acquisition to capture the baseline cellular state for 5-10 minutes before adding any reagents.
-
-
This compound Treatment and Transferrin Addition:
-
Prepare a working solution of this compound in live-cell imaging medium. A final concentration of 10-30 µM is a good starting point.
-
Carefully add the this compound solution to the cells.
-
Simultaneously or shortly after, add the fluorescently labeled transferrin to the medium at a final concentration of 25-50 µg/mL.
-
-
Continue Time-Lapse Imaging:
-
Continue acquiring images for the remainder of the planned duration to observe the effect of this compound on transferrin uptake. In control (DMSO-treated) cells, you should observe the accumulation of fluorescent puncta (endosomes) over time. In this compound-treated cells, this uptake should be significantly reduced or blocked.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of internalized transferrin per cell over time.
-
Compare the rate of uptake between control and this compound-treated cells.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.
Figure 2. General experimental workflow for a live-cell imaging study using this compound.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Toxicity: While this compound is reported to have reduced cytotoxicity compared to Dynasore, it is still important to assess its impact on cell viability at the concentrations and incubation times used in your experiments. A simple viability assay (e.g., using a live/dead stain) is recommended.
-
Reversibility: The inhibitory effect of this compound on endocytosis is reversible. Washing out the compound should restore normal endocytic function.
-
Off-target effects: As with any small molecule inhibitor, the potential for off-target effects should be considered. Running appropriate controls, such as using a structurally distinct dynamin inhibitor or genetic approaches (e.g., siRNA), can help validate the specificity of the observed effects.
-
Phototoxicity: Live-cell imaging can induce phototoxicity. To minimize this, use the lowest possible excitation light intensity and exposure times. Consider using more photostable fluorescent probes and an anti-fade reagent in your imaging medium.
Conclusion
This compound is a valuable tool for the real-time investigation of dynamin-dependent processes in living cells. The protocols and data presented in these application notes provide a solid foundation for designing and executing successful live-cell imaging experiments to elucidate the intricate roles of dynamin in cellular function.
Application Notes and Protocols for Dyngo-4a in Synaptic Vesicle Recycling Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dyngo-4a is a potent small-molecule inhibitor of dynamin, a GTPase essential for scission of newly formed vesicles from the plasma membrane during endocytosis.[1][2] It is a structural analog of the well-known dynamin inhibitor, dynasore, but exhibits significantly improved potency and reduced off-target effects in some contexts.[1][2] this compound specifically targets the helical state of dynamin, which is crucial for its function in pinching off vesicles.[1][2] This makes it a valuable tool for studying dynamin-dependent processes, particularly synaptic vesicle (SV) recycling, which is critical for sustained neurotransmission. These application notes provide detailed protocols for utilizing this compound in synaptic vesicle recycling assays.
Mechanism of Action:
This compound inhibits the GTPase activity of dynamin, which is required for the conformational changes that lead to membrane fission.[1][3] By inhibiting dynamin, this compound effectively blocks the scission of clathrin-coated pits and other endocytic intermediates from the presynaptic membrane, thereby arresting synaptic vesicle recycling.[4][5] This leads to a depletion of the readily releasable pool of synaptic vesicles upon sustained stimulation.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting dynamin and synaptic vesicle endocytosis.
Table 1: In Vitro Dynamin Inhibition
| Dynamin Isoform | Assay Condition | This compound IC₅₀ | Dynasore IC₅₀ | Reference |
| Dynamin I (sheep brain) | Liposome-stimulated helical dynamin | 380 ± 50 nM | ~15 µM | [1][3] |
| Dynamin II (recombinant rat) | Liposome-stimulated helical dynamin | 2.3 ± 0.2 µM | Not reported | [1] |
| Dynamin I | PS-stimulated helical dynamin (no Tween-80) | 12.4 ± 1.5 µM | Not reported | [5] |
Table 2: Inhibition of Endocytosis in Cellular Assays
| Assay | Cell/System Type | This compound IC₅₀ | Dynasore IC₅₀ | Reference |
| Synaptic Vesicle Endocytosis (SVE) | Rat brain synaptosomes (FM4-64 uptake) | 26.8 µM | 184 µM | [1] |
| Clathrin-Mediated Endocytosis (CME) | U2OS cells (Transferrin uptake) | 5.7 ± 1.0 µM | ~35 µM | [1] |
| BoNT/A-Hc Internalization | Cultured hippocampal neurons | 16.0 ± 1.2 µM | 79.3 ± 1.3 µM | [3] |
Experimental Protocols
Protocol 1: FM Dye Uptake Assay in Synaptosomes to Measure Synaptic Vesicle Endocytosis
This protocol is adapted from methods used to quantify SVE in isolated nerve terminals (synaptosomes) using the styryl dye FM4-64.[1][8]
Materials:
-
Synaptosomes (freshly prepared or frozen-thawed from rat forebrain)
-
96-well microplates (e.g., poly-D-lysine coated)
-
FM4-64 dye (e.g., from Molecular Probes)
-
High K⁺ buffer (e.g., 40 mM KCl) for depolarization
-
Low K⁺ buffer (physiological saline)
-
This compound (stock solution in DMSO)
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Synaptosome Plating: Plate synaptosomes onto the 96-well microplate and allow them to adhere.
-
Compound Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) in low K⁺ buffer for 15-30 minutes at 37°C.
-
Stimulation and Dye Loading: Add FM4-64 dye to the wells along with high K⁺ buffer to depolarize the synaptosomes and stimulate endocytosis. Incubate for a defined period (e.g., 2 minutes).
-
Washing: Wash the synaptosomes thoroughly with low K⁺ buffer to remove external FM4-64.
-
Imaging and Quantification: Image the wells using a high-content screening microscope. The fluorescence intensity of the synaptosomes is proportional to the amount of FM4-64 taken up, and thus to the extent of SVE.
-
Data Analysis: Quantify the fluorescence intensity per synaptosome or per well. Plot the dose-response curve for this compound and calculate the IC₅₀ value.
Protocol 2: FM Dye Loading and Unloading in Cultured Neurons
This protocol allows for the investigation of this compound's effect on both endocytosis and exocytosis in cultured neurons, such as cerebellar granule neurons (CGNs).[1][7][9]
Materials:
-
Cultured neurons (e.g., CGNs) on glass coverslips
-
FM1-43 or FM4-64 dye
-
Field stimulation setup
-
High K⁺ and low K⁺ buffers
-
This compound
-
Fluorescence microscope with a sensitive camera
Procedure:
-
Baseline Loading (S1):
-
Position a coverslip with cultured neurons in the imaging chamber with low K⁺ buffer.
-
Stimulate the neurons with a train of action potentials (e.g., 800 action potentials at 80 Hz) in the presence of FM dye to load the recycling vesicle pool.
-
Wash away the external dye with low K⁺ buffer.
-
-
Baseline Unloading (ΔS1):
-
Stimulate the neurons with a strong depolarizing stimulus (e.g., two 30-second applications of 50 mM KCl) to induce exocytosis and unload the dye.
-
Measure the decrease in fluorescence (ΔS1) as the dye is released.
-
-
Wash and Recovery: Wash the neurons and allow them to recover in low K⁺ buffer.
-
Experimental Loading with this compound (S2 - Endocytosis):
-
Pre-incubate the neurons with 30 µM this compound for 15 minutes.
-
Repeat the loading protocol (step 1) in the continued presence of this compound.
-
-
Experimental Unloading (ΔS2):
-
Wash away the external dye and this compound.
-
Repeat the unloading protocol (step 2) to measure the fluorescence decrease (ΔS2).
-
-
Data Analysis:
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on dynamin-dependent synaptic vesicle endocytosis.
Caption: Experimental workflows for synaptic vesicle recycling assays using this compound.
Considerations and Potential Off-Target Effects:
While this compound is a potent dynamin inhibitor, researchers should be aware of potential off-target effects. Some studies have shown that this compound and its analog dynasore can inhibit fluid-phase endocytosis and membrane ruffling in cells lacking all three dynamin isoforms, suggesting dynamin-independent effects.[10][11][12] Therefore, it is crucial to include appropriate controls and, when possible, validate findings using complementary approaches such as genetic knockdown of dynamin. Additionally, the effects of this compound can be reversible upon washout.[1][13]
This compound is a powerful pharmacological tool for the acute inhibition of dynamin-dependent synaptic vesicle recycling. Its improved potency over dynasore makes it a valuable reagent for studying the molecular mechanisms of endocytosis in neurons and other cell types. The protocols outlined above provide a framework for utilizing this compound to investigate the dynamics of synaptic vesicle pools and the role of dynamin in this fundamental neurobiological process. Careful experimental design, including appropriate controls, will ensure the robust interpretation of data generated using this inhibitor.
References
- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prioritized docking of synaptic vesicles provided by a rapid recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of synaptic vesicle pool replenishment in cultured cerebellar granule neurons using FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Persistence of quantal synaptic vesicle recycling in virtual absence of dynamins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Dyngo-4a in Botulinum Neurotoxin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botulinum neurotoxins (BoNTs) are potent bacterial toxins that cause the severe paralytic illness botulism by inhibiting neurotransmitter release from nerve terminals. The cellular uptake of BoNTs is a critical step in their mechanism of action and represents a key target for therapeutic intervention. Dyngo-4a is a potent small-molecule inhibitor of dynamin, a GTPase essential for scission of endocytic vesicles from the plasma membrane. By targeting dynamin-dependent endocytosis, this compound effectively blocks the internalization of BoNTs into neurons, thereby preventing their toxic effects.[1][2][3] Recent studies have also suggested a dual inhibitory role for this compound, targeting both dynamin and the BoNT/A light chain metalloprotease.[4][5]
These application notes provide detailed protocols for utilizing this compound to block BoNT uptake in both in vitro and in vivo research settings. The information is intended to guide researchers in studying the mechanisms of BoNT intoxication and in the development of novel countermeasures.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| IC50 for Dynamin I Inhibition | Human recombinant | 400 nM | |
| IC50 for Dynamin II Inhibition | Human recombinant | 200 nM | |
| IC50 for Clathrin-Mediated Endocytosis Inhibition | Not specified | 5.5 µM | |
| IC50 for BoNT/A-Hc Internalization Inhibition | Cultured hippocampal neurons | 16.0 ± 1.2 µM | [6][7][8] |
| Concentration for Complete Inhibition of BoNT/A LC | Not specified | 20 µM | [4] |
| Concentration for Preventing SNAP25 Cleavage | Cultured hippocampal neurons | 30 µM | [6][9] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Botulism
| Parameter | Treatment Group | Value | Reference |
| Time to Onset of Botulism | Vehicle Control | 656 ± 55 min | [6] |
| Time to Onset of Botulism | This compound (1 mg) | 860 ± 65 min | [6] |
| Delay in Onset of Botulism | This compound vs. Vehicle | >30% | [1][2][10] |
Signaling Pathways and Experimental Workflows
Botulinum Neurotoxin Uptake and Inhibition by this compound
Caption: Mechanism of Botulinum Neurotoxin uptake and its inhibition by this compound.
Experimental Workflow for In Vitro Inhibition of BoNT Uptake
References
- 1. Dynamin inhibition blocks botulinum neurotoxin type A endocytosis in neurons and delays botulism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Researchers design compound to protect against deadly toxin - News - The University of Queensland [news.uq.edu.au]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Toward the discovery of dual inhibitors for botulinum neurotoxin A: concomitant targeting of endocytosis and light chain protease activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Dyngo-4a: A Potent Inhibitor for Studying Receptor-Mediated Endocytosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dyngo-4a is a potent, cell-permeable small molecule inhibitor of dynamin, a GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis.[1][2] As a structural analog of Dynasore, this compound offers significantly improved potency and reduced cytotoxicity, making it a valuable tool for investigating dynamin-dependent cellular processes, particularly receptor-mediated endocytosis.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in studying receptor-mediated endocytosis.
Mechanism of Action
This compound primarily targets the GTPase activity of dynamin.[1] Dynamin oligomerizes at the neck of clathrin-coated pits, and upon GTP hydrolysis, it undergoes a conformational change that drives membrane fission, releasing the vesicle into the cytoplasm. This compound inhibits this process, leading to an accumulation of clathrin-coated pits at the plasma membrane.[3] Notably, this compound shows a preference for inhibiting the helical assembly of dynamin, which is associated with clathrin-mediated endocytosis, over the ring-like structures.[1][2]
Quantitative Data
The following tables summarize the in vitro and in-cell efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound against Dynamin Isoforms
| Dynamin Isoform | IC50 (µM) | Notes |
| Dynamin I (brain) | 0.38 | More potent than Dynasore.[1] |
| Dynamin I (recombinant) | 1.1 | |
| Dynamin II (recombinant) | 2.3 |
Table 2: In-Cell Inhibitory Activity of this compound on Endocytosis
| Endocytic Pathway | Cell Type | IC50 (µM) | Assay |
| Clathrin-Mediated Endocytosis | Multiple cell types | 5.7 | Transferrin uptake[2][4] |
| Synaptic Vesicle Endocytosis | Cultured neurons | Not specified | |
| Activity-Dependent Bulk Endocytosis | Cultured neurons and synaptosomes | Not specified |
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows relevant to the use of this compound.
Caption: Mechanism of this compound in Clathrin-Mediated Endocytosis.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyngo-4a in Transferrin Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyngo-4a is a potent and cell-permeable small molecule inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles during endocytosis.[1][2][3] Its primary mechanism of action involves targeting the helical state of dynamin, thereby preventing the pinching off of clathrin-coated pits from the plasma membrane.[1][2][4] This specific inhibition of dynamin-dependent pathways makes this compound a valuable tool for studying clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling. The transferrin uptake assay is a classic and widely used method to quantify CME, relying on the internalization of fluorescently labeled transferrin, which binds to the transferrin receptor and enters the cell through clathrin-coated vesicles. This document provides detailed application notes and protocols for utilizing this compound in transferrin uptake assays to investigate and quantify the inhibition of CME.
Mechanism of Action of this compound in Clathrin-Mediated Endocytosis
This compound is a non-competitive inhibitor of dynamin's GTPase activity.[1] It exhibits a significantly higher potency than its predecessor, dynasore.[1][2] By specifically inhibiting the helical dynamin oligomers, this compound effectively blocks the final scission step of vesicle formation in dynamin-dependent endocytic pathways, leading to an accumulation of stalled clathrin-coated pits at the plasma membrane.[4]
Caption: Mechanism of this compound in inhibiting clathrin-mediated endocytosis.
Quantitative Data: Potency of this compound in Transferrin Uptake Inhibition
The half-maximal inhibitory concentration (IC₅₀) of this compound for transferrin uptake varies across different cell types. The following table summarizes reported IC₅₀ values, demonstrating its high potency compared to dynasore.
| Compound | Cell Type | IC₅₀ for Transferrin Uptake (μM) | Reference(s) |
| This compound | Multiple cell types (general) | 5.7 | [1][2][5] |
| This compound | U2OS (human osteosarcoma) | 5.7 ± 1.0 | [1] |
| Dynasore | U2OS (human osteosarcoma) | 34.7 | [1] |
| This compound | Cultured hippocampal neurons | 16.0 ± 1.2 (for BoNT/A-Hc uptake) | [3] |
| Dynasore | Cultured hippocampal neurons | 79.3 ± 1.3 (for BoNT/A-Hc uptake) | [3] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Transferrin Uptake Inhibition by Fluorescence Microscopy
This protocol allows for the visualization of this compound's effect on transferrin internalization.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, COS-7) cultured on glass coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor™ 594)
-
Acid Wash Buffer (0.2 M Glycine, 0.15 M NaCl, pH 3.0)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional, for nuclear staining)
Procedure:
-
Cell Preparation: Seed cells onto glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Serum Starvation: Wash the cells with warm serum-free medium and incubate in the same medium for 1-2 hours at 37°C to enhance transferrin receptor expression on the cell surface.[5]
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 10-30 µM). A vehicle control (DMSO) should be run in parallel.[6] Remove the starvation medium and add the inhibitor-containing medium to the cells. Incubate for 30 minutes at 37°C. A pre-incubation time of 30 minutes is generally sufficient for complete inhibition.[1]
-
Transferrin Pulse: Add fluorescently-conjugated transferrin (e.g., 25 µg/mL) to each well and incubate for 10-15 minutes at 37°C to allow for internalization.[5]
-
Removal of Surface-Bound Transferrin: To visualize only internalized transferrin, quickly place the plate on ice to stop endocytosis. Aspirate the medium and wash the cells twice with ice-cold PBS. Add ice-cold Acid Wash Buffer and incubate for 5 minutes on ice. Immediately aspirate the acid buffer and wash the cells three times with ice-cold PBS.[5]
-
Fixation: Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium. Acquire images using a fluorescence microscope.
Caption: Experimental workflow for microscopy-based transferrin uptake assay.
Protocol 2: Quantitative Analysis of Transferrin Uptake by Flow Cytometry
This protocol provides a quantitative measure of transferrin uptake inhibition.
Materials:
-
Cells grown in suspension or adherent cells detached non-enzymatically (e.g., using EDTA)
-
Serum-free medium (e.g., RPMI-1640 with 1% BSA)[7]
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor™ 488)[7]
-
Ice-cold PBS
-
FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension. For adherent cells, use a non-enzymatic method like incubation with 5-10 mM EDTA in PBS to avoid cleaving the transferrin receptor.[8]
-
Serum Starvation: Wash cells once with serum-free medium and resuspend in the same medium. Incubate for 1 hour at 37°C.[7]
-
Inhibitor Treatment: Add this compound or vehicle to the cell suspension and incubate for an additional 1 hour at 37°C.[7]
-
Transferrin Pulse: Add fluorescently-conjugated transferrin (e.g., 25 µg/mL final concentration) and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[7]
-
Stop Uptake: Stop the internalization process by transferring the tubes to an ice bath and adding a large volume of ice-cold PBS.
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Resuspend the pellet in ice-cold PBS and repeat the wash step twice to remove unbound transferrin.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry. Analyze the mean fluorescence intensity (MFI) of the cell population. An unstained control and a "0-minute" uptake control (cells kept on ice) should be included to set the baseline fluorescence.
Data Analysis and Interpretation
For quantitative analysis, the mean fluorescence intensity of inhibitor-treated cells should be normalized to that of the vehicle-treated control cells (set to 100%). By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the IC₅₀ value. A significant reduction in transferrin uptake in this compound-treated cells compared to the control indicates successful inhibition of dynamin-dependent endocytosis. It is important to note that this compound's inhibitory effect is reversible; removal of the compound allows for the recovery of endocytic activity.[1]
Off-Target Effects and Considerations
While this compound is a potent dynamin inhibitor, researchers should be aware of potential off-target effects. Some studies have suggested that at higher concentrations, this compound may have effects independent of dynamin.[9][10] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls, such as a dynamin-independent endocytosis assay (e.g., cholera toxin B uptake), to confirm the specificity of the observed effects.[1] Additionally, cytotoxicity assays are recommended, especially for long-term experiments, although this compound has been shown to have reduced cytotoxicity compared to dynasore.[1]
Conclusion
This compound is a powerful and versatile tool for investigating clathrin-mediated endocytosis. Its high potency and specificity for dynamin make it superior to older inhibitors like dynasore. The transferrin uptake assay, when combined with this compound treatment, provides a robust method for both visualizing and quantifying the dynamics of CME in a wide range of cellular contexts. By following the detailed protocols and considering the potential for off-target effects, researchers can confidently employ this compound to dissect the intricate mechanisms of dynamin-dependent cellular trafficking.
References
- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dyngo-4a Storage and Stability at -20°C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and experimental protocols for the proper storage and handling of the dynamin inhibitor, Dyngo-4a, with a specific focus on its stability at -20°C. Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is a potent, cell-permeable inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis and other forms of vesicle trafficking.[1] It is a second-generation analogue of Dynasore, exhibiting improved potency, reduced cytotoxicity, and lower non-specific binding.[1][2] this compound is a valuable tool for studying the role of dynamin in various cellular processes, including nutrient uptake, synaptic vesicle recycling, and pathogen entry. Its mechanism of action involves blocking the scission of newly formed vesicles from the parent membrane.[3]
Storage and Stability of this compound
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and stability for both solid this compound and its solutions.
Table 1: Storage and Stability of Solid this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years[4][5] | Store in a tightly sealed container, protected from light and moisture. |
| Crystalline Solid | +4°C | Up to 12 months | Must be stored under desiccating conditions.[6] |
Table 2: Storage and Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -80°C | Up to 1 year[7] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | 1 to several months[7][8] | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Buffer | +4°C or -20°C | Not recommended for more than one day[4][5] | Prone to degradation. Prepare fresh for each experiment. |
Key Recommendations:
-
Solid Form: For long-term storage, this compound should be stored as a crystalline solid at -20°C.
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO (e.g., 30 mg/mL or ~88 mM).[4] Store this stock in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh immediately before use by diluting the DMSO stock solution with the desired aqueous buffer.[4][5]
Signaling Pathway Inhibition by this compound
This compound targets the GTPase activity of dynamin, which is a critical step in the scission of clathrin-coated vesicles from the plasma membrane during endocytosis. The following diagram illustrates the point of inhibition.
Experimental Protocols
To ensure the activity of this compound after storage, particularly after multiple freeze-thaw cycles of the DMSO stock solution, its performance should be validated using functional assays. Below are detailed protocols for assessing the inhibitory activity of this compound.
Protocol: Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by dynamin, which is inhibited by active this compound. A common method is the colorimetric Malachite Green assay, which quantifies the release of inorganic phosphate (Pi).
Experimental Workflow:
Materials:
-
Purified recombinant dynamin I
-
Guanosine 5'-triphosphate (GTP)
-
This compound stock solution in DMSO
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2
-
Liposomes (e.g., Folch fraction I or phosphatidylserine) as a stimulator
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Enzyme and Inhibitor Incubation: Add 70 µL of assay buffer containing 10-20 nM purified dynamin I to each well of a 96-well plate.[9] Add the this compound dilutions. Pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the GTPase reaction by adding 20 µL of a mixture of GTP and liposomes to achieve final concentrations of approximately 25-100 µM GTP and 10 µg/mL liposomes.[7][9]
-
Incubation: Incubate the plate at 37°C for 30 minutes. Ensure the reaction time is within the linear range of phosphate release.
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent to each well.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measurement: Read the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve to convert absorbance values to the concentration of phosphate released. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Transferrin Uptake Assay (Fluorescence Microscopy)
This cell-based assay assesses the ability of this compound to inhibit clathrin-mediated endocytosis by measuring the internalization of fluorescently labeled transferrin (Tfn).
Experimental Workflow:
Materials:
-
Adherent cells (e.g., HeLa, U2OS) cultured on glass coverslips
-
Serum-free cell culture medium
-
This compound stock solution in DMSO
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS (Phosphate-Buffered Saline)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and grow to 60-70% confluency.
-
Starvation: Wash the cells with warm PBS and then incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.[10]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control) in serum-free medium for 30 minutes at 37°C. A typical concentration range is 1-30 µM.[7]
-
Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the medium and incubate for 5-15 minutes at 37°C to allow for endocytosis.[4]
-
Wash: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[4]
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin in multiple cells for each condition. A significant reduction in intracellular fluorescence in this compound-treated cells compared to the control indicates active inhibition of endocytosis.
By following these storage guidelines and periodically validating the activity of this compound with the provided protocols, researchers can ensure the reliability and reproducibility of their experiments involving the inhibition of dynamin-dependent cellular processes.
References
- 1. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. flowcytometry-embl.de [flowcytometry-embl.de]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. med.upenn.edu [med.upenn.edu]
Troubleshooting & Optimization
troubleshooting Dyngo-4a experimental results
Welcome to the technical support center for Dyngo-4a. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results when using this potent dynamin inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis.[1] It specifically targets dynamin isoforms, including DynI and DynII, thereby blocking dynamin-mediated vesicle scission in clathrin-dependent endocytosis.[1]
Q2: What are the recommended working concentrations for this compound?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting point for in vitro cell culture experiments is between 1 µM and 100 µM.[1] For instance, it has been shown to potently inhibit transferrin endocytosis with an IC50 value of 5.7 ± 1.0 μM in U2OS cells.[1][2] For in vivo animal experiments, a dosage of 30 mg/kg via intraperitoneal injection has been used in mice.[1]
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in organic solvents like DMSO at approximately 30 mg/mL.[3] It is sparingly soluble in aqueous buffers.[3] For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution and then dilute it with the aqueous buffer of choice to the desired final concentration.[3] Stock solutions can be stored at -20°C for several months.[1] It is advisable to use the diluted solution soon after preparation and avoid long-term storage.[1]
Q4: Is this compound a reversible inhibitor?
A4: Yes, the inhibitory effects of this compound on clathrin-mediated endocytosis are reversible. Studies have shown that after removing this compound, endocytic function can be restored to approximately 70% of normal levels within 10 minutes of washout, with over 80% recovery observed after longer washout periods.[2]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of endocytosis.
-
Possible Cause 1: Suboptimal Concentration.
-
Troubleshooting Step: The effective concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 1 µM to 30 µM.
-
-
Possible Cause 2: Inactive Compound.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary.
-
-
Possible Cause 3: Experimental Assay.
-
Troubleshooting Step: Verify the functionality of your endocytosis assay. Use a positive control (e.g., another known dynamin inhibitor like Dynasore) and a negative control (vehicle-treated cells) to validate your experimental setup.
-
Issue 2: I am observing unexpected or off-target effects.
-
Possible Cause 1: Dynamin-Independent Inhibition of Fluid-Phase Endocytosis.
-
Explanation: this compound has been shown to inhibit fluid-phase endocytosis (e.g., dextran uptake) even in cells lacking dynamin, indicating an off-target effect.[4][5]
-
Recommendation: If your experimental question is focused solely on dynamin-dependent pathways, consider using complementary approaches such as siRNA-mediated knockdown of dynamin to confirm your findings.[6] Be cautious when interpreting results related to fluid-phase endocytosis.
-
-
Possible Cause 2: Inhibition of Membrane Ruffling.
-
Explanation: this compound can inhibit peripheral membrane ruffling, and this effect has been observed to be independent of its action on dynamin.[4]
-
Recommendation: If membrane dynamics are a key aspect of your study, be aware of this potential off-target effect and consider alternative methods to investigate the specific role of dynamin.
-
-
Possible Cause 3: Differential Effects on Signaling Pathways.
-
Explanation: Studies have shown that different dynamin inhibitors can have contradictory effects on signaling pathways. For example, this compound was found to strongly inhibit VEGF-induced phosphorylation of VEGFR2, while Dynasore had no effect.[7] Conversely, this compound did not affect Akt phosphorylation, whereas Dynasore and another inhibitor, Dynole, were inhibitory.[7]
-
Recommendation: When investigating signaling pathways, it is crucial to validate findings with more than one dynamin inhibitor or, ideally, with genetic approaches to confirm the specificity of the observed effects.
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Assay Condition | IC50 Value | Reference |
| Dynamin I (brain-derived) | In vitro GTPase assay | ~0.38 µM | [1][8] |
| Dynamin I (recombinant) | In vitro GTPase assay | ~1.1 µM | [1][8] |
| Dynamin II (recombinant) | In vitro GTPase assay | ~2.3 µM | [1][8] |
| Transferrin Endocytosis | U2OS cells | 5.7 ± 1.0 µM | [1][2] |
| Synaptic Vesicle Endocytosis | Cultured neurons | 26.8 µM | [2] |
| BoNT/A-Hc Internalization | Cultured hippocampal neurons | 16.0 ± 1.2 µM | [9] |
Key Experimental Protocols
Protocol 1: Inhibition of Clathrin-Mediated Endocytosis in Cell Culture
-
Cell Plating: Plate cells (e.g., U2OS) on glass coverslips or in imaging dishes and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM).
-
Pre-incubation: Remove the culture medium from the cells and wash once with serum-free medium. Add the medium containing this compound or vehicle (DMSO) and incubate for 30 minutes at 37°C.
-
Endocytosis Assay (Transferrin Uptake):
-
Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594) to the cells at a final concentration of 25 µg/mL.
-
Incubate for 5-15 minutes at 37°C to allow for internalization.
-
Place the cells on ice to stop endocytosis.
-
Wash the cells with ice-cold PBS to remove surface-bound transferrin.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips and visualize the internalized transferrin using fluorescence microscopy.
-
-
Data Analysis: Quantify the intracellular fluorescence intensity per cell to determine the extent of endocytosis inhibition.
Visualizations
Caption: Mechanism of this compound action in inhibiting clathrin-mediated endocytosis.
Caption: A workflow for troubleshooting unexpected this compound experimental results.
Caption: Logical relationships of this compound's on-target and potential off-target effects.
References
- 1. apexbt.com [apexbt.com]
- 2. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dyngo-4a Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Dyngo-4a, a potent dynamin inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to optimizing this compound concentration to minimize cytotoxic effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, potent inhibitor of dynamin, a GTPase essential for scission of nascent vesicles from the plasma membrane during endocytosis.[1][2][3] It is an analog of dynasore but exhibits improved potency, reduced non-specific binding, and lower cytotoxicity.[4][5] this compound primarily targets the helical state of dynamin, which is crucial for clathrin-mediated endocytosis (CME).[4][5] By inhibiting dynamin, this compound effectively blocks the internalization of cargo, such as growth factor receptors and nutrients.
Q2: What are the typical working concentrations for this compound?
The effective concentration of this compound is highly cell-type dependent and varies based on the specific biological process being studied. For inhibition of clathrin-mediated endocytosis, IC₅₀ values are typically in the low micromolar range. For instance, in U2OS cells, the IC₅₀ for transferrin uptake inhibition is 5.7 µM.[3][4][5] In experiments with αT3-1 or LβT2 cells, a concentration of 30 µM has been used for a 30-minute pretreatment.[6] However, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: What are the known cytotoxic effects of this compound?
While this compound is designed to have lower cytotoxicity than its predecessor, dynasore, it can still induce cell death, particularly at higher concentrations and with prolonged exposure.[2][4] For example, in leukemia cell lines like CCRF-CEM and THP-1, this compound induced apoptosis in a concentration-dependent manner.[2][7] It is important to note that some studies have shown no significant cytotoxicity in certain cell lines, such as HeLa cells, after up to 20 hours of exposure at effective concentrations.[4]
Q4: Are there any known off-target effects of this compound?
Yes, researchers should be aware of potential off-target effects. Studies in dynamin triple knockout cells have revealed that this compound can still inhibit fluid-phase endocytosis and affect the actin cytoskeleton, indicating dynamin-independent activities.[8] Furthermore, in the context of VEGF signaling, this compound has been shown to strongly inhibit the phosphorylation of VEGFR2, an effect not observed with dynasore, suggesting off-target kinase inhibition.[9] These findings underscore the importance of including appropriate controls in your experiments.
Troubleshooting Guide
Issue: I am observing high levels of cell death in my experiments with this compound.
Possible Cause 1: this compound concentration is too high.
The optimal concentration of this compound can vary significantly between cell lines. A concentration that is effective and non-toxic in one cell type may be cytotoxic in another.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. This involves treating cells with a range of this compound concentrations and assessing both the desired inhibitory effect and cell viability.
Possible Cause 2: Prolonged exposure to this compound.
Continuous exposure to this compound, even at a relatively low concentration, can lead to cytotoxicity over time.
-
Solution: Minimize the incubation time with this compound to the shortest duration necessary to achieve the desired biological effect. The effects of this compound are rapid and reversible; for example, in U2OS cells, endocytosis can recover to 70% of normal levels within 10 minutes of washing out the compound.[10]
Possible Cause 3: Solvent toxicity.
This compound is typically dissolved in DMSO.[6][11] High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure that the final concentration of DMSO in your culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Always include a vehicle control (DMSO alone) in your experiments to account for any solvent-related effects.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to identify the optimal working concentration of this compound that effectively inhibits the desired process (e.g., endocytosis) while minimizing cytotoxicity.
Materials:
-
Your cell line of interest
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for your specific functional assay (e.g., fluorescently labeled transferrin for endocytosis)
-
Reagents for a cytotoxicity assay (e.g., LDH assay kit, MTT assay kit, or Annexin V/Propidium Iodide staining)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in culture medium. A typical starting range could be from 0.1 µM to 100 µM. Remember to prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental time.
-
Functional Assay: At the end of the incubation period, perform your functional assay of choice (e.g., measure the uptake of fluorescently labeled transferrin to assess endocytosis).
-
Cytotoxicity Assay: In a parallel set of wells, perform a cytotoxicity assay to measure cell viability.
-
Data Analysis: Plot the results of your functional assay and cytotoxicity assay against the this compound concentration. The optimal concentration will be the one that gives a significant functional effect with minimal cytotoxicity.
Data Presentation
Table 1: IC₅₀ Values of this compound for Dynamin Inhibition and Endocytosis
| Target | Assay Condition | Cell Type/System | IC₅₀ (µM) | Reference |
| Dynamin I (sheep brain) | In vitro GTPase assay | - | 0.38 | [3][4][6] |
| Dynamin II (recombinant rat) | In vitro GTPase assay | - | 2.3 | [3][4][6] |
| Clathrin-Mediated Endocytosis | Transferrin uptake | U2OS cells | 5.7 | [3][4][5][12] |
| Synaptic Vesicle Endocytosis | FM4-64 uptake | Rat brain synaptosomes | 26.8 | [4] |
Table 2: Observed Cytotoxic Concentrations of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time | Observation | Reference |
| HeLa | LDH assay, Trypan Blue | 8-20 hours | No significant cytotoxicity observed | [4] |
| CCRF-CEM (Leukemia) | Annexin V/DRAQ7 | 24 hours | Apoptosis induced in a dose-dependent manner | [2][7] |
| THP-1 (Leukemia) | Annexin V/DRAQ7 | 24 hours | Apoptosis induced in a dose-dependent manner | [2][7] |
| Neuro-2a (Neuroblastoma) | Proliferation assay | - | Inhibited proliferation in a dose-dependent manner | [12][13] |
Visualizations
Caption: Mechanism of this compound in inhibiting clathrin-mediated endocytosis.
Caption: Workflow for optimizing this compound concentration.
Caption: Signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Induces Neuroblastoma Cell Differentiation Through The AKT and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dyngo-4a and Fluid-Phase Endocytosis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the use of Dyngo-4a, a potent dynamin inhibitor, with a specific focus on its potential to inhibit fluid-phase endocytosis. This resource offers troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis.[1][2] It is a more potent analog of the compound dynasore.[3][4] this compound primarily targets the helical state of dynamin, which is crucial for clathrin-mediated endocytosis.[3][5][6] By inhibiting dynamin's GTPase activity, this compound effectively blocks the pinching off of endocytic vesicles.[1]
Q2: What is fluid-phase endocytosis?
Fluid-phase endocytosis, also known as pinocytosis, is the non-specific uptake of extracellular fluid and solutes.[7][8] This process allows cells to internalize dissolved molecules without the need for specific membrane receptors.[7] Fluid-phase endocytosis can occur through various pathways, including clathrin-mediated endocytosis, macropinocytosis, and other clathrin-independent mechanisms.[7]
Q3: Does this compound inhibit fluid-phase endocytosis?
The evidence on this matter is complex. While this compound is a potent inhibitor of dynamin-dependent processes, its effect on fluid-phase endocytosis appears to be independent of its action on dynamin.[9][10] Studies have shown that in cells where all three dynamin genes have been knocked out (triple knockout or TKO cells), fluid-phase endocytosis proceeds normally.[9][10] However, the addition of this compound to these TKO cells still results in the inhibition of fluid-phase endocytosis.[9][10] This strongly indicates that this compound can inhibit fluid-phase endocytosis through an off-target mechanism.[9][10]
Q4: What are the known off-target effects of this compound?
A significant off-target effect of this compound, similar to dynasore, is the inhibition of membrane ruffling, a key process in macropinocytosis (a form of fluid-phase endocytosis).[9][10] This inhibition occurs even in the absence of dynamin.[9][10] One proposed mechanism for this off-target effect is the disruption of cholesterol homeostasis in the plasma membrane.[9]
Q5: How can I differentiate between dynamin-dependent and -independent effects of this compound in my experiments?
To dissect the specific effects of this compound, it is crucial to include appropriate controls. A key experiment would be to use cells with genetic modifications to deplete dynamin, such as dynamin triple knockout (TKO) cells.[9][10] If this compound still produces an effect in these cells, it is likely an off-target, dynamin-independent effect. Additionally, using structurally and mechanistically different dynamin inhibitors can help to confirm dynamin-specific roles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete inhibition of all uptake, including expected dynamin-independent pathways. | This compound is likely exerting its off-target effects, potentially by disrupting plasma membrane integrity or cholesterol homeostasis. | 1. Perform a dose-response curve to determine the lowest effective concentration for inhibiting your dynamin-dependent process of interest. 2. Include a positive control for a known dynamin-independent endocytic pathway (e.g., cholera toxin B subunit uptake) to assess off-target effects. 3. If available, use dynamin knockout/knockdown cells as a negative control to confirm if the observed inhibition of fluid-phase endocytosis is indeed off-target. |
| Inconsistent results when measuring fluid-phase endocytosis inhibition. | The specific mechanism of fluid-phase endocytosis can vary between cell types. Some forms may be more sensitive to the off-target effects of this compound than others. | 1. Characterize the primary mode of fluid-phase endocytosis in your cell line (e.g., macropinocytosis vs. clathrin-mediated). 2. Use multiple markers for fluid-phase endocytosis (e.g., dextran of different molecular weights, Lucifer yellow). |
| Observed effects on cellular processes other than endocytosis. | This compound's off-target effects can extend beyond endocytosis. The disruption of membrane cholesterol can have widespread consequences on cell signaling and membrane protein function. | 1. Carefully document any observed changes in cell morphology, signaling pathways, or other cellular functions. 2. Consider using alternative, more specific dynamin inhibitors if available. 3. Validate key findings using non-pharmacological methods, such as siRNA-mediated knockdown of dynamin. |
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | IC50 (in cells) | Effect on Fluid-Phase Endocytosis (Dextran Uptake) | Reference |
| This compound | Dynamin I | 0.38 µM | 5.7 µM (Transferrin uptake) | Inhibits, but likely via an off-target mechanism | [2][4][10] |
| Dynasore | Dynamin | ~15 µM | ~80 µM (Transferrin uptake) | Inhibits, but likely via an off-target mechanism | [2][3][10] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Fluid-Phase Endocytosis using Fluorescent Dextran
Objective: To determine the inhibitory potential of this compound on fluid-phase endocytosis.
Materials:
-
Cells of interest cultured on glass coverslips or in multi-well plates
-
This compound (stock solution in DMSO)
-
Fluorescently-labeled dextran (e.g., FITC-dextran, 70 kDa)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells to achieve 60-70% confluency on the day of the experiment.
-
Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1, 5, 10, 30 µM) or vehicle control (DMSO) in serum-free medium for 30 minutes at 37°C.
-
Dextran Uptake: Add fluorescently-labeled dextran to the medium at a final concentration of 0.5-1 mg/mL and incubate for the desired time (e.g., 15-30 minutes) at 37°C. To control for non-specific binding, include a set of samples incubated at 4°C.
-
Washing: Aspirate the dextran-containing medium and wash the cells three times with ice-cold PBS to remove extracellular dextran.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS and mount the coverslips using a mounting medium containing DAPI to visualize the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software. Alternatively, for a plate-based assay, lyse the cells and measure the fluorescence intensity using a plate reader.
Protocol 2: Differentiating On-Target vs. Off-Target Effects using Dynamin TKO Cells
Objective: To determine if the inhibition of fluid-phase endocytosis by this compound is dynamin-dependent.
Materials:
-
Wild-type (WT) and dynamin triple knockout (TKO) cells
-
All materials listed in Protocol 1
Procedure:
-
Follow the same procedure as outlined in Protocol 1, performing the experiment in parallel on both WT and dynamin TKO cell lines.
-
Data Analysis: Compare the inhibitory effect of this compound on dextran uptake in WT cells versus TKO cells.
-
Expected Outcome for On-Target Effect: Inhibition of dextran uptake will be observed in WT cells but significantly reduced or absent in TKO cells.
-
Expected Outcome for Off-Target Effect: Inhibition of dextran uptake will be observed in both WT and TKO cells, indicating a dynamin-independent mechanism.
-
Visualizations
Caption: Experimental workflows for assessing this compound's effect on fluid-phase endocytosis.
Caption: On-target vs. potential off-target effects of this compound on endocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Transport into the Cell from the Plasma Membrane: Endocytosis - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dyngo-4a Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on resolving solubility challenges encountered with Dyngo-4a, a potent dynamin inhibitor. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The recommended solvent for preparing a concentrated stock solution is high-purity, anhydrous DMSO. It is crucial to use fresh, moisture-free DMSO as it is hygroscopic and absorbed water can reduce the solubility of this compound.[2]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound has a solubility of approximately 30 mg/mL in DMSO.[1] Some suppliers indicate solubility in DMSO of up to 100 mM. It is advisable to prepare stock solutions at a concentration that is convenient for your experimental needs, for example, 10 mM or 30 mM.
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer/cell culture medium. What should I do?
A3: This is a common issue known as solvent-exchange precipitation, which occurs when a compound dissolved in a good organic solvent is introduced into a poor aqueous solvent. The troubleshooting guide below provides a step-by-step approach to resolve this. Key strategies include optimizing the final DMSO concentration, adjusting the dilution method, and considering the composition of your aqueous solution.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for several months.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
Q5: Is this compound stable in aqueous solutions?
A5: this compound is sparingly soluble and less stable in aqueous buffers. It is not recommended to store aqueous solutions of this compound for more than one day.[1] Always prepare fresh working dilutions in your aqueous buffer or cell culture medium immediately before use.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1] |
| DMSO | up to 100 mM | [4] |
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound in your experiments, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 295.6 µL of DMSO to 1 mg of this compound, which has a molecular weight of 338.3 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., PBS)
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final tolerated DMSO concentration for your cells (typically ≤ 0.5%).
-
Calculate the volume of this compound stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock solution. This will result in a final DMSO concentration of 0.1%.
-
In a sterile tube, add the calculated volume of pre-warmed cell culture medium or buffer.
-
While gently vortexing or stirring the medium/buffer, add the calculated volume of the this compound stock solution dropwise. This rapid dispersion is crucial to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your experiment. Do not store aqueous dilutions of this compound.[1]
-
Protocol 3: Protocol for In Vitro Dynamin GTPase Assay
-
Materials:
-
This compound DMSO stock solution
-
GTPase assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT)
-
Purified dynamin enzyme
-
GTP solution
-
-
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution in DMSO to create a concentration range for determining the IC₅₀.
-
In a multi-well plate, add a small volume of each this compound dilution (or DMSO as a vehicle control) to the assay buffer. The final DMSO concentration in the assay should be kept low and consistent across all wells (e.g., 1-2%).
-
Add the purified dynamin enzyme to each well and pre-incubate for a short period (e.g., 10-15 minutes) at the desired temperature to allow for inhibitor binding.
-
Initiate the GTPase reaction by adding a solution of GTP to each well.
-
Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.
-
Terminate the reaction and measure the amount of inorganic phosphate (Pi) released using a suitable detection method (e.g., Malachite Green assay).
-
Calculate the percent inhibition of dynamin GTPase activity for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of dynamin, a large GTPase that plays a critical role in the scission of newly formed vesicles from the plasma membrane during endocytosis.[6] Specifically, this compound targets the helical state of dynamin, which is essential for its function in clathrin-mediated endocytosis (CME).[7]
By inhibiting dynamin's GTPase activity, this compound prevents the "pinching off" of the clathrin-coated vesicle from the plasma membrane, effectively halting the endocytic process at this stage.[6] This leads to an accumulation of clathrin-coated pits at the cell surface. It is important to be aware that while this compound is a potent dynamin inhibitor, some studies have reported potential off-target effects, and researchers should interpret their results with this in consideration.[8][9][10]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Dyngo® 4a, highly potent dynamin inhibitor (CAS 1256493-34-1) (ab120689) | Abcam [abcam.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 10. rupress.org [rupress.org]
Technical Support Center: Controlling for Off-Target Effects of Dyngo-4a in Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the off-target effects of Dyngo-4a, a potent dynamin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of dynamin, a GTPase essential for membrane fission in various cellular processes, most notably clathrin-mediated endocytosis (CME).[1][2][3] It is a more potent analog of the first-generation dynamin inhibitor, Dynasore.[2][][5][6] this compound primarily functions by inhibiting the GTPase activity of dynamin I and dynamin II, which prevents the scission of newly formed vesicles from the plasma membrane during endocytosis.[1][3][7] This leads to an accumulation of clathrin-coated pits at the cell surface.[7]
Q2: What are the known off-target effects of this compound?
While this compound is a powerful tool to study dynamin-dependent processes, it is crucial to be aware of its potential off-target effects to ensure accurate data interpretation. Documented off-target effects include:
-
Inhibition of fluid-phase endocytosis and membrane ruffling: Studies using dynamin triple knockout (TKO) cells have shown that this compound can inhibit these processes independently of dynamin.[8][9][10]
-
Alteration of signaling pathways: this compound has been observed to inhibit the phosphorylation of VEGFR2 and affect Akt signaling pathways, which may be unrelated to its effects on endocytosis.[11]
-
Impact on the actin cytoskeleton: Some evidence suggests that this compound can influence the actin cytoskeleton, which could indirectly affect various cellular functions.[12][13]
-
Effects on membrane properties: this compound has been shown to insert into the cell membrane, which can decrease lipid packing in the outer leaflet of the plasma membrane.[12]
Q3: How can I be sure that the observed effects in my experiment are due to dynamin inhibition and not off-target effects?
To attribute an observed phenotype specifically to dynamin inhibition by this compound, a rigorous set of control experiments is essential. These include:
-
Use of multiple, structurally distinct dynamin inhibitors: Comparing the effects of this compound with other dynamin inhibitors like Dynasore or the Dynole series can help determine if the effect is specific to dynamin inhibition or an artifact of a particular chemical structure.[11]
-
Genetic validation: The most definitive control is to use genetic approaches to deplete dynamin, such as siRNA or CRISPR/Cas9-mediated knockout of dynamin isoforms (e.g., DNM2 in most non-neuronal cells).[14][15] If the phenotype observed with this compound is recapitulated by dynamin knockdown/knockout, it is more likely to be an on-target effect.
-
Use of inactive analogs: Employing an inactive analog of this compound, such as Dyngo-φ, can serve as a negative control to account for effects unrelated to dynamin inhibition.[]
-
Rescue experiments: In a dynamin-depleted background, reintroducing a dynamin construct that is resistant to this compound (if available) while the endogenous dynamin is silenced can help confirm specificity.
-
Phenotypic comparison with dynamin knockout cells: Comparing the effects of this compound in wild-type cells with the phenotype of dynamin knockout cells provides a strong basis for identifying off-target effects.[8][10]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in cell morphology, adhesion, or migration. | This compound can affect the actin cytoskeleton and membrane ruffling, independent of dynamin.[8][10][12] | 1. Visualize the actin cytoskeleton using phalloidin staining in this compound-treated vs. control cells. 2. Perform a wound-healing or transwell migration assay with both this compound and dynamin siRNA to see if the effects on migration are comparable. 3. Test the effect of this compound in dynamin TKO cells, if available.[8][10] |
| Alterations in signaling pathways that are not directly linked to endocytosis. | This compound can directly affect signaling molecules like VEGFR2 and Akt.[11] | 1. Use a structurally different dynamin inhibitor to see if the same signaling changes occur.[11] 2. Knock down dynamin using siRNA and check if the signaling pathway is affected in the same way. 3. Perform a time-course experiment to see if the signaling changes precede the block in endocytosis. |
| Inhibition of a process thought to be dynamin-independent. | This compound is known to inhibit fluid-phase endocytosis, a process that can be dynamin-independent.[8][9] | 1. Use a marker for fluid-phase endocytosis (e.g., fluorescently labeled dextran) to assess the effect of this compound. 2. Compare the effect of this compound on dextran uptake in wild-type versus dynamin-knockout cells.[8] |
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound for Dynamin Inhibition
| Dynamin Isoform | IC₅₀ (µM) | Source |
| Dynamin I (brain-derived) | 0.38 | [1][3] |
| Dynamin I (recombinant) | 1.1 | [3] |
| Dynamin II (recombinant) | 2.3 | [3] |
| Clathrin-Mediated Endocytosis (in cells) | 5.7 ± 1.0 | [1][2] |
Key Experimental Protocols
Protocol 1: Validating On-Target Effects using siRNA-mediated Dynamin-2 Knockdown
Objective: To confirm that the cellular effect observed with this compound is due to the inhibition of dynamin.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or U2OS) at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of cells: one to be transfected with siRNA targeting Dynamin-2 (DNM2) and a negative control group transfected with a non-targeting (scrambled) siRNA.
-
Use a commercially available transfection reagent according to the manufacturer's instructions. A typical final siRNA concentration is 20-50 nM.
-
Incubate the cells for 48-72 hours post-transfection to allow for protein knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of cells from each group to verify the knockdown efficiency of Dynamin-2 via Western blotting or qRT-PCR.
-
-
Phenotypic Analysis:
-
Treat the remaining cells from the non-targeting siRNA group with this compound at the desired experimental concentration.
-
Run the experimental assay to measure the phenotype of interest in three groups:
-
Negative Control (scrambled siRNA + vehicle)
-
This compound treated (scrambled siRNA + this compound)
-
Dynamin-2 Knockdown (DNM2 siRNA + vehicle)
-
-
-
Data Analysis: Compare the phenotype of the this compound-treated cells with that of the Dynamin-2 knockdown cells. A similar outcome in both groups strongly suggests an on-target effect.
Protocol 2: Assessing Off-Target Effects on Fluid-Phase Endocytosis
Objective: To determine if this compound inhibits fluid-phase endocytosis in the experimental cell line.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Inhibitor Treatment: Pre-incubate the cells with this compound at the desired concentration (e.g., 30 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Uptake of Dextran:
-
Add a fluorescently labeled, high-molecular-weight dextran (e.g., 70 kDa Dextran-TMR) to the media at a final concentration of 0.5-1 mg/mL.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing and Fixation:
-
Place the coverslips on ice and wash the cells three times with ice-cold PBS to remove surface-bound dextran.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of dextran per cell using image analysis software. A significant decrease in dextran uptake in this compound-treated cells compared to the vehicle control indicates an off-target effect on fluid-phase endocytosis.
-
Visualizing Experimental Logic and Pathways
Caption: Workflow for validating this compound's on-target effects.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Actin- and Dynamin-Dependent Maturation of Bulk Endocytosis Restores Neurotransmission following Synaptic Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Dyngo-4a Technical Support Center: Minimizing Non-Specific Binding in Assays
Welcome to the technical support center for Dyngo-4a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues related to non-specific binding in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis. It specifically targets dynamin isoforms, thereby blocking clathrin-mediated endocytosis.[1]
Q2: What are the known off-target effects of this compound?
A2: While potent against dynamin, this compound has been documented to have off-target effects. These include the inhibition of fluid-phase endocytosis and the disruption of the actin cytoskeleton, including membrane ruffling.[2][3] These effects have been observed even in dynamin triple knockout (TKO) cells, confirming they are independent of its intended target.[2][3][4]
Q3: Can this compound affect signaling pathways other than through the inhibition of endocytosis?
A3: Yes, studies have shown that this compound can directly impact signaling pathways. For instance, it has been shown to inhibit the phosphorylation of VEGFR2, a key receptor in the VEGF signaling pathway.[1] It has also been reported to activate the AKT and ERK1/2 pathways in neuroblastoma cells.[5][6] These effects may be independent of its role in endocytosis.
Q4: I am observing unexpected results in my assay. Could this be due to non-specific binding of this compound?
A4: Unexpected results are a common concern and can indeed be a consequence of non-specific binding. This compound, like many small molecules, can bind to various surfaces, such as microplates and other cellular components, leading to confounding effects. It is crucial to perform the appropriate control experiments to distinguish between on-target and off-target effects.
Q5: How can I be sure that the observed effects in my experiment are due to dynamin inhibition?
A5: To confirm that the observed phenotype is a direct result of dynamin inhibition, it is recommended to use multiple, structurally distinct dynamin inhibitors that target different domains of the protein. The most definitive control is to replicate the experiment in dynamin knockout cells. If the inhibitor still produces the same effect in these cells, it is likely an off-target effect.
Troubleshooting Guides
Issue 1: High background signal or variability between replicate wells.
This issue is often indicative of non-specific binding of this compound to the assay plate or other components of the assay system.
Troubleshooting Steps:
-
Pre-block the microplate: Before adding cells or other reagents, incubate the wells with a blocking agent.
-
Include a blocking agent in your assay buffer: The presence of a blocking agent throughout the experiment can help to minimize non-specific interactions.
-
Optimize this compound concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target binding.
-
Run proper controls: Include wells with no cells to measure binding to the plate and wells with vehicle control (e.g., DMSO) to account for solvent effects.
Issue 2: Observed cellular effects do not align with known consequences of endocytosis inhibition.
This may suggest that this compound is exerting off-target effects on other cellular processes.
Troubleshooting Steps:
-
Validate with a structurally different dynamin inhibitor: Use another dynamin inhibitor with a different chemical structure to see if the same phenotype is observed.
-
Use a negative control compound: If available, use a structurally similar but inactive analog of this compound.
-
Perform a cell viability assay: High concentrations of this compound can be cytotoxic. It is essential to determine the concentration range that does not compromise cell viability in your specific cell type.
-
Investigate effects on the actin cytoskeleton: As this compound is known to affect the actin cytoskeleton, consider performing phalloidin staining to visualize any changes in actin morphology.[7][8]
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Assay Condition | IC50 Value |
| Dynamin I (brain-derived) | In vitro GTPase assay | 0.38 µM[1] |
| Dynamin I (recombinant) | In vitro GTPase assay | 1.1 µM[1] |
| Dynamin II (recombinant) | In vitro GTPase assay | 2.3 µM[1] |
| Clathrin-Mediated Endocytosis | Transferrin uptake in U2OS cells | 5.7 ± 1.0 µM[9] |
Experimental Protocols
Protocol 1: Quantification of Non-Specific Binding of this compound to Microplates
Objective: To determine the extent of this compound binding to the surface of microplate wells.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS or cell culture medium)
-
Microplate reader capable of detecting the fluorescence of this compound (if fluorescent) or a method for quantifying this compound (e.g., LC-MS)
-
Microplates (the same type used for the primary assay)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer to cover the concentration range used in your experiments.
-
Add a fixed volume of each this compound dilution to triplicate wells of the microplate.
-
Include triplicate wells containing only the assay buffer with the corresponding concentration of DMSO as a blank.
-
Incubate the plate under the same conditions as your primary assay (e.g., 37°C, 5% CO2 for a specific duration).
-
After incubation, carefully remove the solution from the wells.
-
Wash the wells gently with assay buffer (without this compound) 2-3 times to remove any unbound compound.
-
After the final wash, add fresh assay buffer to each well.
-
Quantify the amount of this compound remaining in the wells. If this compound is fluorescent, measure the fluorescence intensity. Alternatively, the contents of the wells can be analyzed by a suitable analytical method like LC-MS.
-
Subtract the signal from the blank wells to determine the amount of non-specifically bound this compound.
Protocol 2: Minimizing Non-Specific Binding with Blocking Agents
Objective: To reduce the non-specific binding of this compound in a cell-based assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Blocking agents: Bovine Serum Albumin (BSA), Tween 20
-
Cells of interest
Procedure:
-
Prepare blocking solutions:
-
1% BSA in assay buffer.
-
0.05% Tween 20 in assay buffer.
-
-
Plate cells: Seed cells in a microplate at the desired density and allow them to adhere overnight.
-
Pre-treatment with blocking agents:
-
Remove the culture medium from the wells.
-
Add the desired blocking solution (e.g., 1% BSA) to the wells and incubate for 1 hour at 37°C.
-
Alternatively, include the blocking agent directly in the assay buffer during the this compound treatment.
-
-
This compound treatment:
-
Prepare dilutions of this compound in the assay buffer containing the chosen blocking agent.
-
Remove the pre-treatment solution (if used) and add the this compound solutions to the cells.
-
-
Proceed with your standard assay protocol.
-
Compare results: Compare the results from assays with and without blocking agents to assess the reduction in non-specific effects.
Protocol 3: Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound on the cells used in the assay.
Materials:
-
This compound stock solution
-
Cells of interest
-
Cell culture medium
-
Cell viability reagent (e.g., PrestoBlue™, MTT, or similar)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in cell culture medium. Include a vehicle-only control (DMSO).
-
Replace the medium in the wells with the this compound dilutions.
-
Incubate for the same duration as your primary experiment.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
Mandatory Visualizations
Caption: On-target effect of this compound on clathrin-mediated endocytosis.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Actin- and Dynamin-Dependent Maturation of Bulk Endocytosis Restores Neurotransmission following Synaptic Depletion | PLOS One [journals.plos.org]
- 3. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. This compound Induces Neuroblastoma Cell Differentiation Through The AKT and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Dyngo-4a stability in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dyngo-4a in aqueous solutions for experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and effective application of this potent dynamin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of dynamin, a GTPase essential for scission of budding vesicles from parent membranes.[1][2] Its primary mechanism of action is the inhibition of dynamin's GTPase activity, which in turn blocks dynamin-mediated vesicle scission.[1][2] This effectively halts clathrin-mediated endocytosis and other dynamin-dependent cellular processes.[1][2][][4][5]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is sparingly soluble in aqueous buffers.[6][7] For experimental use, it is highly recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6][7][8] This stock solution can then be diluted into the aqueous experimental buffer to the desired final concentration. For example, in a 1:3 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[6][7]
Q3: How should I prepare a this compound stock solution?
A3: To prepare a stock solution, dissolve the solid this compound in 100% DMSO.[8] this compound is soluble in DMSO up to 100 mM.[9] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it.[1][2][10]
Q4: How should I store this compound?
A4: Solid this compound should be stored at -20°C under desiccating conditions and is stable for at least four years.[6][7][9] DMSO stock solutions can be stored at -20°C for several months.[1][2][8][10] It is strongly recommended to use aqueous solutions of this compound on the same day they are prepared; do not store aqueous solutions for more than one day.[6][7]
Q5: What are the known off-target effects of this compound?
A5: While this compound is a potent dynamin inhibitor, some off-target effects have been reported. Studies have shown that this compound can inhibit fluid-phase endocytosis and peripheral membrane ruffling in a dynamin-independent manner.[1][8] Researchers should be aware of these potential off-target effects and consider appropriate control experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in aqueous solution/cell culture media. | Low aqueous solubility of this compound.[6][7] | Ensure the final DMSO concentration in your aqueous solution is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 1% is generally well-tolerated by most cell lines. Prepare the final dilution immediately before use. |
| Interaction with components in the media. | When diluting the DMSO stock into complex media, add it slowly while gently vortexing. Consider using a simpler buffer for initial experiments to rule out media component interactions. | |
| Inconsistent or no inhibitory effect observed. | Degradation of this compound in the aqueous solution. | Prepare fresh aqueous solutions of this compound for each experiment. Do not use aqueous solutions that are more than a day old.[6][7] |
| Incorrect concentration used. | Confirm the IC50 for your specific cell type and experimental conditions. The IC50 for clathrin-mediated endocytosis is typically in the low micromolar range (e.g., 5.7 µM in U2OS cells).[][4][5] | |
| Off-target effects masking the expected outcome. | Be aware of dynamin-independent effects on processes like fluid-phase endocytosis.[1] Use appropriate controls, such as a structurally related but inactive compound if available, or genetic knockdown of dynamin to confirm the specificity of the observed effect. | |
| Cell toxicity observed. | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%). |
| This compound has been reported to be less cytotoxic than its predecessor, dynasore.[4][5][11] | If toxicity persists at effective concentrations, consider reducing the incubation time. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | [9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6][7] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [6][7] |
| Water | Insoluble | [8] |
| Ethanol | Insoluble | [8] |
Table 2: Inhibitory Concentrations (IC50) of this compound
| Target/Process | IC50 Value | Cell Type/System | Reference |
| Dynamin I (brain-derived) | 380 nM | In vitro GTPase assay | [7] |
| Dynamin II (recombinant) | 2.3 µM | In vitro GTPase assay | [7] |
| Clathrin-Mediated Endocytosis (Transferrin uptake) | 5.7 µM | U2OS cells | [][4][5] |
| Synaptic Vesicle Endocytosis | 26.8 µM | Rat brain synaptosomes | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Aqueous buffer or cell culture medium of choice (e.g., PBS, DMEM)
-
-
Preparation of DMSO Stock Solution (e.g., 10 mM): a. Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the required amount of this compound (Molecular Weight: 338.3 g/mol ). c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 1 mg of this compound, add 295.6 µL of DMSO for a 10 mM stock). d. To facilitate dissolution, gently vortex the tube. If necessary, warm the solution at 37°C for 10 minutes or briefly sonicate.[1][2][10] e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Preparation of Aqueous Working Solution: a. Thaw an aliquot of the DMSO stock solution at room temperature. b. Determine the final concentration of this compound needed for your experiment. c. Dilute the DMSO stock solution directly into your pre-warmed (if for cell culture) aqueous buffer or medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer). d. Mix immediately by gentle inversion or pipetting. e. Crucially, use this aqueous working solution on the same day of preparation. [6][7]
Visualizations
References
- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 4. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dyngo-4a: A Potent Inhibitor of Dynamin GTPase Activity for Advancing Research and Drug Discovery
A Comparative Guide to the Efficacy and Experimental Validation of Dyngo-4a in the Inhibition of Dynamin-Mediated Endocytosis
For researchers, scientists, and drug development professionals investigating the intricate cellular processes governed by dynamin, the selection of a potent and specific inhibitor is paramount. This compound has emerged as a powerful tool in this endeavor, offering significant advantages over earlier generations of dynamin inhibitors. This guide provides an objective comparison of this compound with other common dynamin inhibitors, supported by quantitative data and detailed experimental protocols to aid in the design and interpretation of robust experimental outcomes.
Unveiling the Potency of this compound: A Quantitative Comparison
This compound, a second-generation dynamin inhibitor, demonstrates a marked improvement in potency and specificity compared to its predecessor, Dynasore, and other inhibitors such as Dynole 34-2 and MiTMAB. The half-maximal inhibitory concentration (IC50) values across different dynamin isoforms and cellular assays underscore the superior efficacy of this compound.
| Inhibitor | Target | Assay Type | IC50 Value (µM) | References |
| This compound | Dynamin I (brain-derived) | GTPase Activity | 0.38 | [1][2][3] |
| Dynamin I (recombinant) | GTPase Activity | 1.1 | [1][3] | |
| Dynamin II (recombinant) | GTPase Activity | 2.3 | [1][2][3] | |
| Human Recombinant Dynamin I | GTPase Activity | 0.4 | [4] | |
| Human Recombinant Dynamin II | GTPase Activity | 0.2 | [4] | |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | Cellular Assay | 5.5 - 5.7 | [1][2][4] | |
| Dynasore | Dynamin 1/2 | GTPase Activity | ~15 | [5][6] |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | Cellular Assay | ~15 | [6][7] | |
| Dynole 34-2 | Dynamin I | GTPase Activity | 1.3 - 6.9 | [8][9] |
| Dynamin II | GTPase Activity | 14.2 | [8][9] | |
| Receptor-Mediated Endocytosis | Cellular Assay | 5.0 | ||
| MiTMAB | Dynamin I | GTPase Activity | 2.26 | [10] |
| Dynamin II | GTPase Activity | 8.4 | [10] |
Note: IC50 values can vary between different studies and assay conditions.
Mechanism of Action: How this compound Disrupts Dynamin Function
Dynamin is a large GTPase that plays a critical role in the scission of newly formed vesicles from the parent membrane during endocytosis. This process is essential for nutrient uptake, receptor signaling, and synaptic vesicle recycling. This compound exerts its inhibitory effect by targeting the GTPase activity of dynamin, which is crucial for the conformational changes required for membrane fission.[3] Unlike some inhibitors that interfere with the lipid-binding properties of dynamin's PH domain, this compound's mechanism does not involve competition at this site.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Dyngo® 4a, highly potent dynamin inhibitor (CAS 1256493-34-1) (ab120689) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Dyngo-4a vs. Dynasore: A Comparative Guide to Dynamin Inhibitors
In the landscape of cellular biology research, the study of endocytosis and vesicle trafficking is paramount to understanding a myriad of physiological processes. Central to many of these pathways is the large GTPase dynamin, which plays a critical role in the scission of nascent vesicles from the plasma membrane. To probe the function of dynamin, researchers have come to rely on small molecule inhibitors. Among the most well-known are dynasore and its more recent analog, Dyngo-4a. This guide provides a detailed comparison of the efficacy of these two compounds, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
Performance Overview
This compound has emerged as a more potent and specific inhibitor of dynamin compared to its predecessor, dynasore.[1][2] Developed as part of a series of dynasore analogs, this compound exhibits significantly improved potency in inhibiting the GTPase activity of dynamin, particularly the helical state associated with membrane fission.[1][2] Furthermore, this compound is reported to have reduced cytotoxicity and less propensity for off-target effects compared to dynasore, making it a more versatile tool for cell-based assays.[1][2][3]
Quantitative Efficacy Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and dynasore from various in vitro and cell-based assays. These values highlight the enhanced potency of this compound.
| Parameter | This compound | Dynasore | Reference |
| Dynamin I GTPase Activity (in vitro, brain-derived) | 0.38 µM | ~15 µM | [3][4][5][6][7][8][9][10] |
| Dynamin I GTPase Activity (in vitro, recombinant) | 1.1 µM | Not consistently reported | [4][5] |
| Dynamin II GTPase Activity (in vitro, recombinant) | 2.3 µM | ~15 µM (for dynamin 1/2) | [3][4][5][6][7] |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | 5.5 - 5.7 µM | ~15 µM | [3][5][6][7][9] |
| Synaptic Vesicle Endocytosis | 26.8 µM | 184 µM | [1][6] |
Mechanism of Action and Specificity
Both this compound and dynasore are non-competitive inhibitors of dynamin's GTPase activity.[1][7] They do not compete with GTP for the active site but rather prevent the conformational changes necessary for GTP hydrolysis and subsequent membrane fission. A key difference lies in their selectivity for different oligomeric states of dynamin. This compound is a more potent inhibitor of the helical dynamin oligomers, which are directly involved in vesicle scission, as compared to the ring-like structures.[1][2] In contrast, dynasore inhibits both the helical and ring states of dynamin more equally.[1][2] This suggests that this compound offers greater specificity for the active, scission-competent form of dynamin.
Off-Target Effects and Cytotoxicity
A significant consideration in the use of any small molecule inhibitor is the potential for off-target effects. Studies have indicated that both dynasore and this compound can inhibit fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner.[11] However, this compound is generally considered to be less cytotoxic than dynasore, particularly in long-term cell exposure experiments.[12] Some studies have also suggested that dynasore may have off-target effects on cellular cholesterol levels and actin organization.[13]
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Dynamin GTPase Activity Assay
This assay quantifies the GTPase activity of purified dynamin in the presence of inhibitors.
Materials:
-
Purified recombinant dynamin I or II
-
GTP stock solution
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM KCl, 2 mM MgCl2)
-
Phosphatidylserine (PS) liposomes (for stimulating helical dynamin)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and dynasore in the assay buffer.
-
In a 96-well plate, add the dynamin enzyme and PS liposomes to the assay buffer.
-
Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding GTP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at approximately 620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.[13]
Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This cell-based assay measures the inhibition of clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.
Materials:
-
Adherent cells (e.g., HeLa, U2OS) cultured on coverslips or in multi-well plates
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
This compound and dynasore stock solutions
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a designated time to upregulate transferrin receptor expression.
-
Pre-incubate the cells with various concentrations of this compound or dynasore for a specified period (e.g., 30 minutes).
-
Add fluorescently labeled transferrin to the medium and incubate at 37°C to allow internalization (e.g., 15-30 minutes).[13]
-
To stop uptake, place the cells on ice and wash with ice-cold PBS.
-
Fix the cells with paraformaldehyde.
-
(Optional) Perform an acid wash to remove surface-bound transferrin.
-
Quantify the intracellular fluorescence using either fluorescence microscopy and image analysis software or flow cytometry.
-
Determine the IC50 value by plotting the percentage of inhibition of transferrin uptake against the inhibitor concentration.[13]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated.
Caption: Experimental workflow for comparing dynamin inhibitors.
Caption: Dynamin-mediated endocytosis pathway and points of inhibition.
References
- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dynasore | Cell Signaling Technology [cellsignal.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Dynasore ≥98% (HPLC), solid, dynamin inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 11. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Dyngo-4a and Other Dynamin Inhibitors: IC50 Values and Experimental Insights
For researchers, scientists, and drug development professionals, the selection of a suitable dynamin inhibitor is critical for the accurate investigation of cellular processes and the development of novel therapeutics. This guide provides an objective comparison of Dyngo-4a with other dynamin inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values and the experimental protocols used for their determination.
Dynamin is a GTPase essential for the scission of nascent vesicles from parent membranes, playing a crucial role in processes like clathrin-mediated endocytosis and synaptic vesicle recycling. Its inhibition allows for the study of these pathways and holds therapeutic potential. This compound is a potent, cell-permeable dynamin inhibitor, and understanding its performance relative to other inhibitors is key for experimental design.
IC50 Value Comparison of Dynamin Inhibitors
The potency of a dynamin inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of dynamin by 50%. The following table summarizes the IC50 values for this compound and other commonly used dynamin inhibitors in various assays.
| Inhibitor | Target | Assay Type | IC50 Value |
| This compound | Dynamin I (brain-derived) | Biochemical GTPase Assay | 0.38 µM[1][2][3] |
| Dynamin I (recombinant) | Biochemical GTPase Assay | 1.1 µM[1][2][3] | |
| Dynamin II (recombinant) | Biochemical GTPase Assay | 2.3 µM[1][2][3][4] | |
| Clathrin-Mediated Endocytosis | Cell-Based Transferrin Endocytosis Assay | 5.5 µM - 5.7 µM[1][5][6] | |
| Synaptic Vesicle Endocytosis | Cell-Based Assay | 26.8 µM[6] | |
| Dynasore | Dynamin 1/2 | Biochemical GTPase Assay | ~15 µM[7][8][9][10][11] |
| Clathrin-Mediated Endocytosis | Cell-Based Transferrin Endocytosis Assay | ~15 µM[7][12] | |
| Synaptic Vesicle Endocytosis | Cell-Based Assay | ~30 µM (half-maximal inhibition)[7] | |
| Iminodyn-22 | Dynamin I | Biochemical GTPase Assay | 450 nM[13] |
| Dynamin II | Biochemical GTPase Assay | 390 nM | |
| Receptor-Mediated Endocytosis | Cell-Based Assay | 10.7 µM[13] | |
| Synaptic Vesicle Endocytosis | Cell-Based Assay | 99.5 µM[13] | |
| MiTMAB | Dynamin I | Biochemical GTPase Assay | 3.1 µM |
| Dynamin II | Biochemical GTPase Assay | 8.4 µM | |
| Receptor-Mediated Endocytosis | Cell-Based Assay | 19.9 µM | |
| Synaptic Vesicle Endocytosis | Cell-Based Assay | 2.2 µM | |
| Ocprocyanidin | Dynamin I | Biochemical GTPase Assay | 1.9 µM |
| Dynamin II | Biochemical GTPase Assay | 4.4 µM | |
| Receptor-Mediated Endocytosis | Cell-Based Assay | 6.7 µM |
Experimental Protocols
The determination of IC50 values relies on precise and reproducible experimental methodologies. Below are detailed protocols for two key assays used to evaluate dynamin inhibitors.
Dynamin GTPase Activity Assay
This biochemical assay measures the rate of GTP hydrolysis by dynamin in the presence of varying inhibitor concentrations. The amount of inorganic phosphate (Pi) released is quantified, typically using a colorimetric method like the malachite green assay.
Principle: Dynamin's GTPase activity is stimulated by its assembly on a lipid template, such as phosphatidylserine (PS) liposomes or microtubules. The inhibitor's effect on this activity is measured by the reduction in Pi released from GTP hydrolysis.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a series of dilutions of the dynamin inhibitor (e.g., this compound) in the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2).
-
Prepare a working solution of GTP (e.g., 1 mM) in the assay buffer.
-
Prepare purified dynamin protein and a stimulating agent (e.g., PS liposomes or taxol-stabilized microtubules).
-
Prepare a malachite green reagent for phosphate detection.
-
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, purified dynamin solution, and the stimulating agent to the appropriate wells.
-
Add the different concentrations of the dynamin inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding the GTP working solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction proceeds in the linear range.
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding the malachite green reagent.
-
Allow time for color development (e.g., 15-20 minutes) at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Generate a standard curve using known phosphate concentrations.
-
Calculate the amount of phosphate released in each sample.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][4][10][13]
-
Transferrin Endocytosis Inhibition Assay
This cell-based assay quantifies the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.
Principle: Transferrin binds to its receptor on the cell surface and is internalized via clathrin-coated vesicles in a dynamin-dependent process. A dynamin inhibitor will block this uptake, leading to a decrease in intracellular fluorescence.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HeLa or U2OS cells) in a multi-well plate or on coverslips until they reach the desired confluency (e.g., 70-80%).
-
-
Inhibitor Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the dynamin inhibitor in serum-free medium for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
-
Transferrin Internalization:
-
Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) to the cells at a final concentration of approximately 25 µg/mL.
-
Incubate at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.
-
-
Stopping Endocytosis and Removal of Surface-Bound Transferrin:
-
To stop endocytosis, place the plate on ice and wash the cells twice with ice-cold PBS.
-
To remove any transferrin that is bound to the cell surface but not internalized, an acid wash step (e.g., with a glycine-based acidic solution) can be included.
-
-
Fixation and Imaging:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
The cell nuclei can be counterstained with a fluorescent dye like DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis:
-
Quantify the total fluorescence intensity of the internalized transferrin per cell using image analysis software.
-
Normalize the fluorescence intensity data to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition of transferrin uptake against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][4]
-
Visualizing Dynamin's Role in Cellular Pathways
To provide a better understanding of the context in which these inhibitors function, the following diagrams illustrate the clathrin-mediated endocytosis pathway where dynamin plays a critical role, and a typical experimental workflow for determining IC50 values.
Caption: Signaling pathway of clathrin-mediated endocytosis and dynamin inhibition.
Caption: Experimental workflow for determining IC50 values of dynamin inhibitors.
References
- 1. Overlapping Role of Dynamin Isoforms in Synaptic Vesicle Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosstalk between Akt/GSK3β signaling and dynamin‐1 regulates clathrin‐mediated endocytosis | The EMBO Journal [link.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. The evolution of dynamin to regulate clathrin-mediated endocytosis: Speculations on the evolutionarily late appearance of dynamin relative to clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamin 1 controls vesicle size and endocytosis at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]
- 8. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle of Dynamin Inhibitors: Assessing the Specificity of Dyngo-4a Versus Dynasore
For researchers in cell biology and drug development, the specific inhibition of dynamin, a GTPase essential for endocytosis, is crucial for dissecting cellular trafficking pathways and exploring potential therapeutic interventions. Dynasore, the first-in-class dynamin inhibitor, paved the way for these investigations. However, concerns over its off-target effects spurred the development of analogs like Dyngo-4a, which was designed for improved potency and specificity. This guide provides a comprehensive comparison of the specificity of this compound and dynasore, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
On-Target Potency: A Clear Advantage for this compound
Both this compound and dynasore are non-competitive inhibitors of dynamin's GTPase activity.[1][2] However, extensive in vitro studies have demonstrated that this compound is a significantly more potent inhibitor of dynamin than its predecessor, dynasore. The half-maximal inhibitory concentration (IC50) for this compound against dynamin I is in the sub-micromolar range, making it substantially more effective than dynasore.[1][3] It is important to note that the reported potency of these inhibitors can be influenced by the presence of detergents, such as Tween-80, in the assay buffer, which can bind to the compounds and reduce their apparent efficacy.[1][4]
| Inhibitor | Dynamin Isoform | IC50 (µM) (with Tween-80) | IC50 (µM) (without Tween-80) | Cell-Based CME IC50 (µM) | Reference |
| This compound | Dynamin I (brain) | 2.7 | 0.38 | 5.7 (U2OS cells) | [1][3] |
| Dynamin II (recombinant) | 30.0 | 2.3 | - | [3] | |
| Dynasore | Dynamin I | 479 | 12.4 - 15 | ~30-80 | [1] |
Off-Target Effects: A Complex Landscape
The utility of a chemical probe is defined not only by its on-target potency but also by its lack of off-target activities. It is in this arena that the differences between this compound and dynasore become more nuanced.
Dynamin-Independent Inhibition of Cellular Processes
A landmark study utilizing dynamin 1, 2, and 3 triple knockout (TKO) cells unequivocally demonstrated that both this compound and dynasore have off-target effects that are independent of their intended target.[5] In these cells, which lack all dynamin isoforms, both compounds were still able to inhibit fluid-phase endocytosis and peripheral membrane ruffling.[5] This finding strongly indicates that the effects of these inhibitors on these specific cellular processes are not mediated through dynamin inhibition and should be considered when interpreting experimental results.
Dynasore's Impact on Actin and Cholesterol Homeostasis
Beyond the dynamin-independent effects identified in TKO cells, dynasore has been shown to have broader off-target activities, notably affecting the actin cytoskeleton and cholesterol regulation.
-
Actin Destabilization: Dynasore has been reported to destabilize F-actin in vitro and disrupt the formation of lamellipodia in cells.[6] This effect on the actin cytoskeleton could contribute to the observed inhibition of membrane ruffling.[7][8]
-
Cholesterol Trafficking: Several studies have detailed dynasore's interference with cholesterol homeostasis. It has been shown to impair the trafficking of cholesterol from the endolysosomal network to the endoplasmic reticulum, leading to the accumulation of free cholesterol in late endosomes and lysosomes.[9][10][11] This disruption of cholesterol trafficking can, in turn, affect the integrity of lipid rafts.[12][13]
While this compound is a structural analog of dynasore, there is currently less published evidence detailing its specific off-target effects on the actin cytoskeleton and cholesterol homeostasis. However, given their structural similarity and shared dynamin-independent effects on endocytosis and membrane ruffling, it is plausible that this compound may also have some impact on these processes, albeit potentially to a different extent.
Cytotoxicity Profile
Studies comparing the cytotoxicity of this compound and dynasore have indicated that this compound is generally less cytotoxic, particularly with prolonged exposure.[4] In some leukemia cell lines, both inhibitors were shown to induce apoptosis, with this compound being more potent than dynasore in this regard.[14]
Experimental Protocols
To facilitate the independent assessment of these inhibitors, detailed protocols for key assays are provided below.
In Vitro Dynamin GTPase Activity Assay (Malachite Green Assay)
This assay measures the GTPase activity of purified dynamin by quantifying the amount of inorganic phosphate (Pi) released from GTP hydrolysis.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured to determine the concentration of Pi.
Materials:
-
Purified dynamin protein (e-g., dynamin-1 or dynamin-2)
-
GTP solution (10 mM stock)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT
-
Liposomes (e.g., phosphatidylserine) for stimulating dynamin activity (optional)
-
This compound and Dynasore stock solutions in DMSO
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and dynasore in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add 10 µL of the inhibitor dilutions or vehicle control.
-
Add 20 µL of purified dynamin protein (final concentration will depend on the specific activity of the protein preparation) to each well. If using liposomes, they should be included in this step.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of GTP solution (final concentration typically 100-500 µM).
-
Incubate the reaction at 37°C for a predetermined time (e-g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at ~620-650 nm using a plate reader.
-
A standard curve using known concentrations of phosphate should be prepared to convert absorbance values to the amount of Pi produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values.
Cell-Based Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay measures the efficiency of clathrin-mediated endocytosis by quantifying the internalization of fluorescently labeled transferrin.
Principle: Transferrin is a well-established cargo for clathrin-mediated endocytosis. By incubating cells with fluorescently labeled transferrin, its uptake can be visualized and quantified, providing a measure of the activity of this endocytic pathway.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates (e.g., HeLa, U2OS)
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e-g., Alexa Fluor 488-transferrin)
-
This compound and Dynasore stock solutions in DMSO
-
Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) to remove surface-bound transferrin
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells onto coverslips or plates and allow them to adhere and grow to the desired confluency.
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptor expression.
-
Prepare working solutions of this compound, dynasore, and a vehicle control (DMSO) in serum-free medium at the desired final concentrations.
-
Pre-treat the cells with the inhibitor or vehicle control for 30 minutes at 37°C.
-
Add the fluorescently labeled transferrin (typically 5-25 µg/mL) to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
To stop endocytosis, place the plate on ice and wash the cells twice with ice-cold PBS.
-
To remove any transferrin that is bound to the cell surface but not internalized, perform an acid wash by incubating the cells with the acid wash buffer for 2-5 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software. The percentage of inhibition can be calculated relative to the vehicle-treated control to determine IC50 values.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Dynamin's role in clathrin-mediated endocytosis and the point of inhibition by this compound and dynasore.
Caption: Experimental workflow for assessing the on-target potency and off-target specificity of dynamin inhibitors.
Conclusion: Making an Informed Choice
Both this compound and dynasore are valuable tools for studying dynamin-dependent cellular processes. However, the choice between them should be made with a clear understanding of their respective strengths and weaknesses.
This compound is the clear choice when high on-target potency is the primary concern. Its sub-micromolar IC50 for dynamin I makes it a more efficient inhibitor in both in vitro and cell-based assays. Furthermore, it has been reported to have a better cytotoxicity profile than dynasore in some contexts.
Dynasore , while less potent, has a more extensively characterized off-target profile. Its effects on the actin cytoskeleton and cholesterol homeostasis are well-documented. This extensive characterization, paradoxically, can be an advantage, as researchers can be more aware of potential confounding effects and design appropriate control experiments.
Crucially, for both inhibitors, it is imperative to acknowledge their demonstrated dynamin-independent off-target effects. When studying processes such as fluid-phase endocytosis or membrane ruffling, the use of these inhibitors as the sole evidence for dynamin involvement should be approached with caution. The ideal experimental design would include complementary approaches, such as genetic knockdown or knockout of dynamin, to validate the findings obtained with chemical inhibitors.
By carefully considering the experimental context, the required potency, and the potential for off-target effects, researchers can select the most appropriate dynamin inhibitor to generate robust and reliable data, ultimately advancing our understanding of the intricate world of cellular trafficking.
References
- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynasore, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dynamin 2 inhibitor Dynasore affects the actin filament distribution during mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dynamin 2 inhibitor Dynasore affects the actin filament distribution during mouse early embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dynamin chemical inhibitor dynasore impairs cholesterol trafficking and sterol-sensitive genes transcription in human HeLa cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Dynamin Chemical Inhibitor Dynasore Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages | PLOS One [journals.plos.org]
- 11. The Dynamin Chemical Inhibitor Dynasore Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective role of the dynamin inhibitor Dynasore against the cholesterol-dependent cytolysin of Trueperella pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells | PLOS One [journals.plos.org]
Dyngo-4a: A Potent Alternative in the Landscape of Small Molecule Dynamin Inhibitors
For researchers in cell biology, neuroscience, and drug development, the precise dissection of cellular trafficking pathways is paramount. Dynamin, a large GTPase, plays a critical role in membrane fission events, most notably in endocytosis. Small molecule inhibitors of dynamin have become indispensable tools for studying these processes. This guide provides a comprehensive comparison of Dyngo-4a with other widely used dynamin inhibitors, offering a detailed analysis of their performance based on experimental data.
Introduction to Dynamin and its Inhibition
Dynamin is a key mediator of membrane scission in various cellular processes, including clathrin-mediated endocytosis (CME), caveolae-dependent endocytosis, and synaptic vesicle recycling. It polymerizes at the neck of budding vesicles and, through its GTPase activity, constricts and severs the membrane, releasing the vesicle into the cytoplasm. Inhibition of dynamin provides a powerful method to acutely block these pathways and study their physiological roles.
Several small molecule inhibitors targeting dynamin have been developed, each with distinct mechanisms and properties. This guide focuses on comparing this compound to other prominent inhibitors: Dynasore, MiTMAB, and Dynole 34-2.
Comparative Analysis of Dynamin Inhibitors
The selection of an appropriate dynamin inhibitor is crucial for the accuracy and interpretation of experimental results. The following sections and tables provide a detailed comparison of this compound and its alternatives, focusing on their potency, specificity, and potential off-target effects.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other inhibitors against different dynamin isoforms and in cell-based endocytosis assays.
| Inhibitor | Target | Assay Type | IC50 (µM) |
| This compound | Dynamin I (brain-derived) | Biochemical GTPase Assay | 0.38[1][2] |
| Dynamin I (recombinant) | Biochemical GTPase Assay | 1.1[1][2] | |
| Dynamin II (recombinant) | Biochemical GTPase Assay | 2.3[1][2] | |
| Transferrin Endocytosis | Cell-Based Endocytosis Assay | 5.7[3][4][5] | |
| Dynasore | Dynamin 1/2 | Biochemical GTPase Assay | ~15[1][6] |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | Cell-Based Endocytosis Assay | ~15[6] | |
| MiTMAB | Dynamin I | Biochemical GTPase Assay | 3.1 (IC50), 0.94 (Ki)[1][7] |
| Dynamin II | Biochemical GTPase Assay | 8.4[8] | |
| Receptor-Mediated Endocytosis | Cell-Based Endocytosis Assay | 19.9[8] | |
| Synaptic Vesicle Endocytosis | Cell-Based Endocytosis Assay | 2.2[8] | |
| Dynole 34-2 | Dynamin I | Biochemical GTPase Assay | 1.3 - 6.9[9][10] |
| Dynamin II | Biochemical GTPase Assay | 14.2[9][10] | |
| Receptor-Mediated Endocytosis | Cell-Based Endocytosis Assay | 5.0 |
Data Summary: The data clearly indicates that this compound is a more potent inhibitor of dynamin's GTPase activity in biochemical assays compared to Dynasore, MiTMAB, and in some cases, Dynole 34-2.[1][2] Its efficacy in blocking clathrin-mediated endocytosis in cellular assays is also notably high.[3][4][5]
Mechanism of Action and Specificity
-
This compound and Dynasore: Both are non-competitive inhibitors of dynamin's GTPase activity.[1] They are structurally related, with this compound being developed as a more potent analog of Dynasore.[5] However, studies have revealed that both compounds can exert off-target effects independent of dynamin. For instance, they have been shown to inhibit fluid-phase endocytosis and membrane ruffling even in cells lacking all three dynamin isoforms (dynamin triple knockout cells).[11][12][13] These effects might be linked to alterations in plasma membrane cholesterol or the actin cytoskeleton.[12][14]
-
MiTMAB: This inhibitor targets the pleckstrin homology (PH) domain of dynamin, interfering with its interaction with phospholipids in the cell membrane.[7][8] This mechanism is distinct from that of this compound and Dynasore. MiTMAB has also been reported to induce cytokinesis failure in cancer cells.[15]
-
Dynole 34-2: This compound targets the GTPase domain of dynamin at an allosteric site. It is a potent inhibitor of both dynamin I and II.[9][10]
Experimental Protocols
Accurate and reproducible experimental design is critical when using chemical inhibitors. Below are detailed protocols for two key assays used to evaluate the efficacy of dynamin inhibitors.
Dynamin GTPase Activity Assay
This biochemical assay measures the rate of GTP hydrolysis by dynamin in the presence of an inhibitor.
Principle: Dynamin's GTPase activity is stimulated by its assembly on a lipid surface (e.g., phosphatidylserine liposomes) or microtubules. The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified, typically using a colorimetric method like the malachite green assay.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the dynamin inhibitor (e.g., this compound) in assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4).
-
Prepare purified dynamin protein, GTP, and a stimulating agent (e.g., phosphatidylserine liposomes).
-
-
Reaction Setup:
-
In a 96-well plate, combine the dynamin protein, stimulating agent, and the inhibitor at various concentrations.
-
Initiate the reaction by adding GTP.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution to chelate magnesium (e.g., EDTA).
-
Add the malachite green reagent to each well.
-
Measure the absorbance at approximately 620 nm.
-
-
Data Analysis:
Clathrin-Mediated Endocytosis (Transferrin Uptake) Assay
This cell-based assay quantifies the internalization of a ligand that enters the cell via clathrin-mediated endocytosis.
Principle: Transferrin (Tfn), a protein that binds to the transferrin receptor, is a well-established marker for CME. Fluorescently labeled transferrin is added to cells, and its uptake is measured in the presence and absence of the dynamin inhibitor.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., HeLa or U2OS) on glass coverslips or in a multi-well plate and grow to 70-80% confluency.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with the dynamin inhibitor at various concentrations in serum-free media for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle-only control (e.g., DMSO).
-
-
Ligand Uptake:
-
Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the media and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
-
Washing and Fixation:
-
Place the cells on ice to stop endocytosis.
-
Wash the cells with ice-cold PBS to remove surface-bound transferrin. An optional acid wash step can be included to strip any remaining surface-bound ligand.
-
Fix the cells with 4% paraformaldehyde.
-
-
Imaging and Quantification:
-
Mount the coverslips on slides or image the plate directly using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software.
-
-
Data Analysis:
Visualizing the Impact of Dynamin Inhibition
To better understand the cellular processes affected by these inhibitors, the following diagrams illustrate the clathrin-mediated endocytosis pathway and a general experimental workflow for comparing dynamin inhibitors.
Caption: Clathrin-mediated endocytosis pathway and the point of this compound inhibition.
Caption: General experimental workflow for comparing dynamin inhibitors.
Conclusion and Recommendations
This compound stands out as a highly potent dynamin inhibitor, demonstrating significantly lower IC50 values in biochemical assays compared to the first-generation inhibitor, Dynasore.[1][2] Its effectiveness in cellular endocytosis assays also makes it a valuable tool for researchers.
However, it is crucial to acknowledge the potential for off-target effects with both this compound and Dynasore.[11][12][13] Researchers should consider the specific context of their experiments and, when possible, validate their findings using complementary approaches, such as genetic knockdown of dynamin or the use of inhibitors with different mechanisms of action, like MiTMAB.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. MiTMAB™, dynamin I and dynamin II inhibitor (CAS 1119-97-7) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. scispace.com [scispace.com]
- 15. The dynamin inhibitors MiTMAB and OcTMAB induce cytokinesis failure and inhibit cell proliferation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Confirming Dyngo-4a's On-Target Mechanism Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dyngo-4a, a potent dynamin inhibitor, with other commonly used endocytosis inhibitors. We delve into the experimental data supporting its mechanism of action and outline detailed protocols for its use, including a crucial rescue experiment to confirm its on-target effects.
This compound: A Potent Inhibitor of Dynamin-Dependent Endocytosis
This compound is a second-generation dynamin inhibitor, developed as an analog of dynasore.[1][2] It exhibits significantly improved potency in inhibiting the GTPase activity of dynamin, a key enzyme responsible for the scission of nascent vesicles during clathrin-mediated endocytosis (CME).[1][2] This inhibition effectively blocks the internalization of cargo that relies on this pathway.
Mechanism of Action
This compound acts as a non-competitive inhibitor of dynamin's GTPase activity.[1] It shows a preference for the helical conformation of dynamin, which is active in membrane fission, over the ring-like state.[2][3] This specificity contributes to its enhanced potency compared to its predecessor, dynasore.
Performance Comparison: this compound vs. Alternative Inhibitors
The selection of an appropriate inhibitor is critical for accurately interpreting experimental results. This section compares this compound with other inhibitors targeting dynamin and clathrin-mediated endocytosis.
| Inhibitor | Target | Mechanism of Action | Reported IC50 (Transferrin Uptake) | Key Advantages | Potential Off-Target Effects |
| This compound | Dynamin I and II | Non-competitive inhibitor of dynamin's GTPase activity.[1] | ~5.7 µM[1][4] | High potency, reduced binding to detergents compared to dynasore.[1][2] | Inhibition of fluid-phase endocytosis and membrane ruffling, independent of dynamin.[3] |
| Dynasore | Dynamin I and II | Non-competitive inhibitor of dynamin's GTPase activity. | ~15 µM | Well-characterized, first-generation dynamin inhibitor. | Binds to detergents, reducing its effective concentration; also shows dynamin-independent effects on fluid-phase endocytosis and membrane ruffling.[1][2][3] |
| Pitstop 2 | Clathrin Heavy Chain | Binds to the N-terminal domain of clathrin, preventing its interaction with accessory proteins.[5] | ~12-15 µM[6] | Targets an upstream component of CME. | Can inhibit clathrin-independent endocytosis pathways.[7] |
| MiTMAB | Dynamin I and II | Inhibits the interaction of dynamin with phospholipids, preventing its recruitment to the membrane.[8] | ~3.15 µM[6] | Different mechanism of action compared to this compound and dynasore. | Less characterized in vivo compared to other inhibitors.[8] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments to investigate the effects of this compound.
Protocol 1: Dynamin GTPase Activity Assay (Malachite Green-Based)
This biochemical assay quantifies the GTPase activity of purified dynamin in the presence of inhibitors.
Materials:
-
Purified dynamin protein
-
This compound
-
GTP solution (1 mM)
-
Assay Buffer (20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add purified dynamin solution to each well (except for the no-enzyme control).
-
Add the this compound dilutions to the respective wells.
-
Initiate the reaction by adding the GTP solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Read the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Transferrin Uptake Assay (Clathrin-Mediated Endocytosis)
This cell-based assay measures the uptake of fluorescently labeled transferrin, a classic cargo of CME, to assess the inhibitory effect of this compound.
Materials:
-
HeLa or other suitable cell line cultured on glass coverslips
-
Serum-free cell culture medium
-
This compound
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594)
-
Acid Wash Buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Seed cells on coverslips and grow to 70-80% confluency.
-
Wash the cells with serum-free medium and incubate for 1 hour at 37°C to starve the cells.
-
Pre-treat the cells with various concentrations of this compound in serum-free medium for 30 minutes at 37°C.
-
Add fluorescently labeled transferrin to the medium and incubate for 15 minutes at 37°C to allow internalization.
-
To stop endocytosis, place the plate on ice and wash the cells twice with ice-cold PBS.
-
To remove surface-bound transferrin, wash the cells with ice-cold Acid Wash Buffer for 2 minutes, followed by three washes with ice-cold PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope and quantify the intracellular transferrin fluorescence intensity.
Protocol 3: Washout Rescue Experiment to Confirm On-Target Effect
This experiment is designed to demonstrate the reversibility of this compound's inhibitory effect, providing strong evidence for its on-target mechanism. The recovery of endocytic function upon removal of the inhibitor suggests that the observed effect is due to the direct interaction of this compound with its target (dynamin) rather than a non-specific toxic effect.
Materials:
-
Same as Protocol 2.
Procedure:
-
Follow steps 1-4 of the Transferrin Uptake Assay (Protocol 2) to inhibit endocytosis with an effective concentration of this compound (e.g., 30 µM).
-
Washout Step: After the 30-minute pre-treatment with this compound, rapidly wash the cells three times with warm (37°C) serum-free medium to remove the inhibitor.
-
Recovery Period: Incubate the cells in fresh, inhibitor-free, serum-free medium at 37°C for a defined recovery period (e.g., 30-60 minutes).
-
Transferrin Uptake: Following the recovery period, add fluorescently labeled transferrin to the medium and proceed with the transferrin uptake assay as described in steps 4-10 of Protocol 2.
-
Controls:
-
No Inhibitor Control: Cells not treated with this compound.
-
Inhibited Control: Cells treated with this compound without the washout step.
-
-
Analysis: Compare the intracellular transferrin fluorescence intensity between the control groups and the washout group. A significant recovery of transferrin uptake in the washout group compared to the inhibited control group confirms the on-target and reversible nature of this compound's action.
Visualizing the Concepts
To further clarify the mechanisms and experimental logic, the following diagrams are provided.
Caption: Mechanism of this compound action on dynamin-mediated endocytosis.
Caption: Workflow of the this compound washout rescue experiment.
Caption: Logical framework for confirming this compound's mechanism via a rescue experiment.
References
- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Dyngo-4a: A Comparative Review of a Potent Dynamin Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dyngo-4a with other dynamin inhibitors, supported by experimental data and detailed methodologies. This compound has emerged as a potent and versatile tool for studying dynamin-dependent cellular processes, offering significant advantages over its predecessor, Dynasore.
This compound is a structural analog of Dynasore, developed to improve upon its potency, reduce non-specific binding, and decrease cytotoxicity.[1][2] It functions as a dynamin inhibitor, targeting the GTPase activity of dynamin, a key protein involved in clathrin-mediated endocytosis (CME) and synaptic vesicle recycling.[1][3]
Comparative Efficacy of Dynamin Inhibitors
This compound has demonstrated superior potency in inhibiting dynamin activity and endocytosis compared to Dynasore. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater effectiveness. The following tables summarize the IC50 values for this compound and other dynamin inhibitors across various assays.
| Inhibitor | Target | Assay Type | IC50 (µM) | References |
| This compound | Dynamin I (brain-derived) | Biochemical GTPase Assay | 0.38 | [4][5] |
| Dynamin I (recombinant) | Biochemical GTPase Assay | 1.1 | [4][5] | |
| Dynamin II (recombinant) | Biochemical GTPase Assay | 2.3 | [4][5] | |
| Transferrin Endocytosis | Cell-Based Endocytosis Assay | 5.7 | [4][6] | |
| Synaptic Vesicle Endocytosis | Cell-Based Assay | 26.8 | [1] | |
| Dynasore | Dynamin I (PS-stimulated) | Biochemical GTPase Assay | 12.4 (without detergent) | [7] |
| Dynamin I (grb2-stimulated) | Biochemical GTPase Assay | ~15 | [2][8] | |
| Transferrin Endocytosis | Cell-Based Endocytosis Assay | >30 | [1][2] | |
| Synaptic Vesicle Endocytosis | Cell-Based Assay | 184 | [1] | |
| MitMAB | Dynamin I | Biochemical GTPase Assay | 0.94 (Ki) | [8] |
| Dynamin II | Biochemical GTPase Assay | 8.4 | [9] | |
| Dynamin IN-2 | Dynamin I | Biochemical GTPase Assay | 1.0 | [4][8] |
| Clathrin-Mediated Endocytosis | Cell-Based Endocytosis Assay | 9.5 | [4] | |
| Iminodyn-22 | Dynamin I | Biochemical GTPase Assay | 0.33 | [8] |
| Dynole 34-2 | Dynamin I | Biochemical GTPase Assay | 6.9 | [8] |
Table 1: Comparative IC50 Values of Dynamin Inhibitors. This table highlights the superior in vitro potency of this compound against Dynamin I compared to Dynasore and its comparable efficacy to other potent inhibitors like Iminodyn-22 and Dynamin IN-2.
Mechanism of Action and Specificity
This compound exhibits a distinct advantage in its ability to differentiate between the oligomerization states of dynamin. It is significantly more potent against the helical dynamin assemblies, which are associated with clathrin-mediated endocytosis, than the ring-like structures stimulated by SH3 domain-containing proteins like grb2.[1][2] In contrast, Dynasore inhibits both helical and ring assemblies of dynamin with similar potency.[1][2] This suggests that this compound offers greater specificity for studying processes involving helical dynamin.
Studies have shown that while this compound effectively inhibits dynamin-dependent endocytosis of transferrin, it has no effect on dynamin-independent endocytosis of cholera toxin.[1][2] However, it is important to note that some off-target effects have been reported for both Dynasore and this compound, as they have been observed to inhibit fluid-phase endocytosis and peripheral membrane ruffling even in cells lacking dynamin.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies of this compound.
Dynamin GTPase Activity Assay
This biochemical assay is used to measure the rate of GTP hydrolysis by dynamin in the presence of an inhibitor.
Principle: The GTPase activity of dynamin is stimulated by its assembly on a template, such as phosphatidylserine (PS) liposomes or microtubules. The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified, often using a colorimetric method like the malachite green assay.[4]
Methodology:
-
Prepare a series of dilutions of the dynamin inhibitor (e.g., this compound) in the assay buffer.
-
In a microplate, combine the dynamin enzyme, the stimulating agent (e.g., PS liposomes), and the inhibitor dilutions.
-
Initiate the reaction by adding GTP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the malachite green reagent to detect the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Clathrin-Mediated Endocytosis (Transferrin Uptake) Assay
This cell-based assay quantifies the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.
Principle: Transferrin (Tfn) is a protein that binds to the transferrin receptor and is internalized by clathrin-mediated endocytosis. By using fluorescently labeled Tfn, its uptake into cells can be visualized and quantified.[4]
Methodology:
-
Plate cells (e.g., HeLa or HUVECs) in a suitable format (e.g., 96-well plate or on coverslips).
-
Pre-incubate the cells with various concentrations of the dynamin inhibitor for a specific time (e.g., 30 minutes).
-
Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594) to the cells and incubate for a further period to allow for internalization.
-
Wash the cells to remove any unbound transferrin.
-
Fix and permeabilize the cells.
-
Acquire images using fluorescence microscopy and quantify the intracellular fluorescence intensity.
-
Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][6]
Visualizing the Molecular Pathway and Experimental Design
To better understand the context of this compound's action and the experimental approach to its characterization, the following diagrams are provided.
Caption: Clathrin-mediated endocytosis pathway and the point of this compound inhibition.
Caption: General experimental workflow for determining the IC50 of dynamin inhibitors.
References
- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dyngo-4a: A Superior Alternative to First-Generation Dynamin Inhibitors
In the study of cellular trafficking, the GTPase dynamin is a critical protein responsible for membrane fission during endocytosis.[][2] Pharmacological inhibition of dynamin is a key technique for researchers investigating these pathways. For years, first-generation inhibitors like Dynasore have been widely used, but their utility is hampered by limitations in potency and specificity.[][2] Dyngo-4a, a second-generation inhibitor and a structural analog of Dynasore, was developed to overcome these shortcomings, offering significantly improved potency, reduced off-target binding, and lower cytotoxicity.[3][4][5]
This guide provides a detailed comparison of this compound against first-generation inhibitors, supported by experimental data, to assist researchers in making informed decisions for their experimental designs.
Quantitative Comparison: Potency and Efficacy
This compound demonstrates a marked improvement in inhibitory potency over Dynasore in both in vitro and cellular assays. This enhanced activity allows for the use of lower effective concentrations, minimizing the risk of off-target effects.
In Vitro GTPase Inhibition
The primary measure of a dynamin inhibitor's direct activity is its ability to block the protein's GTPase function. This compound is substantially more potent than Dynasore in inhibiting the GTPase activity of dynamin isoforms I and II. A significant drawback of Dynasore is its tendency to bind to detergents like Tween-80, which are often used in in vitro screening assays. This non-specific binding drastically reduces its apparent potency, a problem largely overcome by the chemical structure of this compound.[3][4]
| Inhibitor | Target | IC₅₀ (µM) | Fold Advantage (vs. Dynasore) | Reference |
| This compound | Dynamin I (brain-derived) | 0.38 | ~40x | [5][6][7] |
| Dynamin I (recombinant) | 1.1 | - | [6][7] | |
| Dynamin II (recombinant) | 2.3 | - | [5][6][7] | |
| Dynamin I (helical, +Tween-80) | 2.7 | 177x | [3] | |
| Dynasore | Dynamin I (typical) | ~15 | 1x | [4][8] |
| Dynamin I (helical, +Tween-80) | 479 | 0.03x | [3][4] |
Cellular Endocytosis Inhibition
The ultimate test of a dynamin inhibitor is its effectiveness in blocking endocytosis within a cellular context. Assays measuring the uptake of transferrin, a marker for clathrin-mediated endocytosis (CME), show that this compound is approximately six times more potent than Dynasore.[3][4] This advantage extends to more specialized processes like synaptic vesicle endocytosis (SVE), where this compound is about seven times more effective.[3][9]
| Inhibitor | Assay | IC₅₀ (µM) | Fold Advantage (vs. Dynasore) | Reference |
| This compound | Clathrin-Mediated Endocytosis (Tfn) | 5.7 | ~6x | [3][5][6] |
| Synaptic Vesicle Endocytosis (SVE) | 26.8 | ~7x | [3][9] | |
| Dynasore | Clathrin-Mediated Endocytosis (Tfn) | ~30-40 (effective conc.) | 1x | [3] |
| Synaptic Vesicle Endocytosis (SVE) | 184 | 1x | [3][9] |
Key Advantages of this compound
-
Enhanced Potency : this compound exhibits a 37-fold to 177-fold improvement in potency against dynamin's GTPase activity in vitro and is roughly 6-7 times more potent in cellular assays.[3][4]
-
Reduced Non-Specific Binding : Unlike Dynasore, this compound shows significantly less binding to detergents, leading to more reliable and consistent results in in vitro assays.[3][4]
-
Lower Cytotoxicity : The improved potency and reduced non-specific interactions contribute to lower cellular toxicity compared to Dynasore, making it more suitable for live-cell imaging and longer-term experiments.[3][5]
-
State-Specific Inhibition : Evidence suggests this compound preferentially inhibits dynamin when it is assembled in a helical state around the neck of a budding vesicle, which is required for endocytosis, while having less effect on dynamin in its ring state.[4][9]
Off-Target Considerations
While this compound is a significant improvement, it is crucial for researchers to be aware that it is not perfectly specific. Studies using dynamin 1, 2, and 3 triple knockout (TKO) cells have revealed that both this compound and Dynasore can inhibit processes like fluid-phase endocytosis and membrane ruffling independently of dynamin.[10][11] These findings indicate that some effects of these inhibitors may be due to off-target actions.[2][10] Additionally, both inhibitors have been shown to affect the mitochondrial fission protein Drp1.[10][12] Therefore, appropriate controls, such as using multiple inhibitors with different chemical scaffolds or genetic knockdown, are recommended to validate findings.
Experimental Protocols
Dynamin GTPase Activity Assay (In Vitro)
This protocol is adapted from methodologies used to determine the IC₅₀ values of dynamin inhibitors.[7]
Objective: To measure the rate of GTP hydrolysis by dynamin in the presence of varying concentrations of an inhibitor.
Materials:
-
Purified recombinant dynamin I
-
GTPase buffer (20 mM Tris-HCl pH 7.4, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 2 mM MgCl₂)
-
Phosphatidylserine (PS) liposomes or microtubules for stimulation
-
GTP solution
-
This compound and Dynasore stock solutions (e.g., 30 mM in DMSO)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare serial dilutions of the inhibitors (e.g., this compound from 0.5 µM to 6 µM) in a solution of 50% DMSO / 20 mM Tris-HCl pH 7.4.
-
In a 96-well plate, incubate dynamin I (final concentration ~17 nM) with the diluted inhibitor in GTPase buffer containing a stimulating agent (e.g., 2 µg/mL PS liposomes).
-
Initiate the reaction by adding varying amounts of GTP (final concentration 50–250 µM). The final DMSO concentration should not exceed 1-3%.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding 0.5 mM EDTA.
-
Quantify the amount of inorganic phosphate released using a malachite green colorimetric assay.
-
Calculate GTPase activity and plot against inhibitor concentration to determine the IC₅₀ value.
Transferrin (Tfn) Uptake Assay for Clathrin-Mediated Endocytosis
This protocol outlines a standard method for assessing the inhibition of CME in cultured cells.[3][13]
Objective: To quantify the effect of this compound on the internalization of fluorescently-labeled transferrin.
Materials:
-
Adherent cells (e.g., U2OS, HeLa) cultured on glass coverslips or in imaging plates
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Fluorescently-labeled transferrin (e.g., Tfn-Alexa Fluor 594)
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (0.1 M glycine, 0.1 M NaCl, pH 3.0) - optional
-
4% Paraformaldehyde (PFA) in PBS for fixation
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Wash cells with warm PBS and serum-starve for 4-12 hours in serum-free medium to upregulate transferrin receptor expression.
-
Prepare working solutions of this compound (e.g., 5-30 µM) and a vehicle control (DMSO) in serum-free medium.
-
Pre-incubate the cells with the inhibitor or vehicle control for 30 minutes at 37°C.
-
Add fluorescently-labeled transferrin (final concentration 5-25 µg/mL) to the medium and incubate for an additional 15-30 minutes at 37°C to allow internalization.
-
To stop uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
(Optional) To remove non-internalized, surface-bound transferrin, incubate cells with ice-cold acid wash buffer for 2-5 minutes on ice, followed by three washes with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells with PBS and mount for imaging.
-
Acquire images using fluorescence microscopy and quantify the integrated fluorescence intensity of internalized transferrin per cell. Compare the results from inhibitor-treated cells to the vehicle control.
Visualizations
Caption: Clathrin-mediated endocytosis pathway showing dynamin's role in vesicle scission and the point of inhibition by this compound.
Caption: Experimental workflow for the Transferrin (Tfn) Uptake Assay to measure inhibition of endocytosis.
Caption: Logical relationship illustrating the intended on-target and potential off-target effects of dynamin inhibitors like this compound.
References
- 2. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dyngo-4a
For researchers, scientists, and drug development professionals utilizing Dyngo-4a, a potent dynamin inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on its chemical properties and general hazardous waste guidelines is essential. This guide provides detailed, step-by-step procedures to manage this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is typically supplied as a crystalline solid and is highly soluble in dimethyl sulfoxide (DMSO).[1][2] Due to its biological activity and the fact that it is often dissolved in a hazardous solvent, all this compound waste, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
Key Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₈H₁₄N₂O₅ |
| Molecular Weight | 338.31 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers[1][2] |
| Storage | Store at -20°C[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocols outline the necessary steps for the safe disposal of this compound in its various forms within a laboratory setting.
Experimental Protocol: Disposal of Solid this compound Waste
-
Segregation: Collect all solid this compound waste, including unused or expired compound and residue from weighing, in a designated hazardous waste container.
-
Containerization: Use a clearly labeled, sealable, and chemically resistant container. The label should prominently display "Hazardous Waste," "this compound," and the approximate quantity.
-
Storage: Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management service, following all institutional and local regulations.
Experimental Protocol: Disposal of this compound in DMSO Solutions
-
Waste Collection: Collect all liquid waste containing this compound and DMSO in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic solvents.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the names of all chemical constituents (i.e., "this compound" and "Dimethyl Sulfoxide"), and their estimated concentrations.
-
Segregation: Store this waste stream separately from aqueous and halogenated solvent waste to prevent dangerous reactions and to facilitate proper disposal.
-
Storage: Keep the container tightly sealed and store it in a designated hazardous waste accumulation area with secondary containment to prevent spills.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. DMSO-containing waste is typically incinerated at a specialized facility.[3]
Experimental Protocol: Disposal of Contaminated Labware
-
Decontamination: Whenever possible, decontaminate reusable labware (e.g., glassware) by rinsing with a suitable solvent (such as DMSO or ethanol) to remove this compound residue. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Disposable Labware: All single-use items heavily contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be placed in a designated solid hazardous waste container.
-
Container Labeling: The container for contaminated solids must be clearly labeled as "Hazardous Waste" and should indicate the nature of the chemical contamination (i.e., "this compound contaminated debris").
-
Disposal: Dispose of the container of contaminated labware through your institution's hazardous waste program.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural flow.
Caption: Disposal workflow for this compound waste streams.
By adhering to these procedures, laboratories can effectively manage this compound waste, fostering a safe research environment and ensuring compliance with all applicable regulations. Always consult your institution's specific safety data sheets (SDS) and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Dyngo-4a
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dyngo-4a. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct. The following information is derived from the official Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate personal protective equipment is mandatory to prevent exposure when working with this compound. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory to prevent eye contact with the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, latex) | Inspect gloves for integrity before use. Remove and dispose of contaminated gloves properly. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from accidental splashes. |
| Respiratory | Not required under normal use with good ventilation | Use in a well-ventilated area. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Plan
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory environment. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
General Handling Procedures:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or solutions containing this compound.
-
Wash hands thoroughly with soap and water after handling the compound, especially before eating, drinking, or smoking.
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.
Storage and Disposal Plan
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Emergency Procedures
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
In Case of Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
This compound Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
